Ehmt2-IN-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-[4-methoxy-3-(3-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-12-9-19(22-3)27-21(24-12)25-14-5-6-18(28-4)16(10-14)20-13(2)15-7-8-23-11-17(15)26-20/h5-11,26H,1-4H3,(H2,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRYONWATLLNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)C3=C(C4=C(N3)C=NC=C4)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Ehmt2-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a crucial enzyme in the regulation of gene expression. It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression[1]. The aberrant activity of EHMT2 has been implicated in the pathogenesis of numerous diseases, including a variety of cancers, making it a compelling target for therapeutic intervention. Ehmt2-IN-2 is a potent inhibitor of EHMT2, and this guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action
This compound functions as a competitive inhibitor of EHMT2, binding to the enzyme's active site and preventing the transfer of methyl groups from the cofactor S-adenosyl-methionine (SAM) to its histone and non-histone substrates. This inhibition leads to a reduction in H3K9me1 and H3K9me2 levels, resulting in a more open chromatin state and the reactivation of silenced genes, including tumor suppressor genes.
Caption: Mechanism of EHMT2 inhibition by this compound.
Quantitative Data: Comparative Inhibitor Activity
The potency of this compound has been quantified and compared to other known EHMT2 inhibitors. The following table summarizes key inhibitory concentration (IC50) values.
| Inhibitor | Target | IC50 | Assay Type |
| This compound | EHMT1 (peptide) | <100 nM | Biochemical |
| EHMT2 (peptide) | <100 nM | Biochemical | |
| Cellular EHMT2 | <100 nM | Cellular | |
| UNC0642 | G9a (EHMT2) | <2.5 nM | Biochemical |
| BIX-01294 | G9a (EHMT2) | 1.7 µM | Biochemical |
| A-366 | G9a (EHMT2) | 3.3 nM | Biochemical |
| UNC0638 | G9a (EHMT2) | 15 nM | Biochemical |
Signaling Pathways Modulated by EHMT2 Inhibition
EHMT2 activity has been shown to influence key signaling pathways implicated in cancer progression. Inhibition by this compound can therefore modulate these pathways to produce therapeutic effects.
EHMT2-Wnt Signaling Axis
In several cancers, EHMT2 has been found to suppress the canonical Wnt signaling pathway by activating the expression of the Wnt antagonist DKK1[2]. EHMT2 achieves this by impacting the recruitment of the transcription factor Sp1 and the co-activator p300 to the DKK1 promoter[2]. Inhibition of EHMT2 with compounds like this compound reduces DKK1 expression, leading to the activation of Wnt signaling, which can induce differentiation in certain cancer cells[2].
Caption: EHMT2-DKK1-Wnt signaling pathway.
EHMT2 and Tec Kinase Signaling
Studies in mantle cell lymphoma have revealed that genes regulated by EHMT2 are significantly enriched in the Tec kinase signaling pathway[3][4]. Knockdown of EHMT2 leads to the downregulation of this pathway[4]. Tec family kinases are involved in B-cell receptor signaling and are implicated in the survival and proliferation of B-cell malignancies.
Caption: EHMT2 regulation of Tec kinase signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize EHMT2 inhibitors.
Western Blot Analysis for H3K9me2 Levels
This protocol is for assessing the reduction of H3K9me2 levels in cells treated with an EHMT2 inhibitor.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay (CCK-8)
This assay measures the effect of an EHMT2 inhibitor on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight[5].
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of EHMT2 at specific gene promoters.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against EHMT2 or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the target promoter region (e.g., DKK1 promoter).
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
This compound is a potent and specific inhibitor of the histone methyltransferase EHMT2. Its mechanism of action, centered on the reduction of H3K9 methylation and subsequent gene reactivation, has profound effects on cellular signaling pathways, notably the Wnt and Tec kinase pathways. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of diseases, particularly cancer. The continued investigation into the nuanced roles of EHMT2 and the effects of its inhibition will undoubtedly pave the way for novel epigenetic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Ehmt2-IN-2 as a G9a Inhibitor: A Technical Overview
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Ehmt2-IN-2". Therefore, this technical guide will provide a comprehensive overview of the therapeutic target, G9a (Ehmt2), and will utilize data from well-characterized G9a inhibitors as representative examples to fulfill the core requirements of this document. The principles, experimental methodologies, and signaling pathways discussed are directly relevant to the study and development of any G9a inhibitor.
Executive Summary
Euchromatic histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a, is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3] This epigenetic modification is a hallmark of transcriptional repression and is crucial for maintaining gene silencing and chromatin structure.[1][2] Overexpression and aberrant activity of G9a have been implicated in the pathogenesis of numerous diseases, particularly cancer, where it contributes to the silencing of tumor suppressor genes, promotion of cell proliferation, and development of drug resistance.[4][5][6][7] Consequently, G9a has emerged as a promising therapeutic target for the development of novel anticancer agents. This document provides a technical guide for researchers, scientists, and drug development professionals on the core aspects of G9a inhibition, using data from representative small molecule inhibitors.
G9a: The Therapeutic Target
G9a is a SET domain-containing lysine methyltransferase that plays a pivotal role in epigenetic regulation.[8][9] Its primary function is the methylation of H3K9, which leads to the recruitment of other repressive proteins and the formation of heterochromatin, thereby silencing gene expression.[1] Dysregulation of G9a has been linked to various cancers, including lung, breast, prostate, and pancreatic cancer, where its elevated expression often correlates with poor prognosis.[4][5][6][7][10] Inhibition of G9a can lead to the reactivation of silenced tumor suppressor genes, induction of apoptosis, and suppression of tumor growth, making it an attractive strategy for cancer therapy.[1][9]
Representative G9a Inhibitors: Quantitative Data
Several potent and selective small molecule inhibitors of G9a have been developed and characterized. The following tables summarize the quantitative data for some of the most well-studied G9a inhibitors, which can serve as a benchmark for the evaluation of new chemical entities like this compound.
Table 1: In Vitro Potency of Representative G9a Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| UNC0638 | G9a, GLP | 15 (G9a), 19 (GLP) | Enzymatic Assay | [11] |
| UNC0642 | EHMT1/2 | N/A | N/A | [12] |
| BIX-01294 | G9a/GLP | N/A | N/A | [10] |
| A-366 | G9a | 3.3 | Biochemical Assay | N/A |
| CM-272 | G9a, DNMTs | N/A | N/A | [11] |
Table 2: Cellular Activity of Representative G9a Inhibitors
| Compound | Cell Line | EC50 (nM) | Effect | Reference |
| UNC0638 | MDA-MB-231 | 26 | Reduction of H3K9me2 levels | [11] |
| BIX-01294 | Neuroblastoma cells | Varies | Inhibition of proliferation, induction of apoptosis | [13][14] |
| UNC0642 | Multiple Myeloma cells | N/A | Synergistic effect with Carfilzomib | [12] |
Key Signaling Pathways Modulated by G9a Inhibition
Inhibition of G9a can impact multiple signaling pathways that are critical for cancer cell survival and proliferation.
-
Tumor Suppressor Gene Reactivation: G9a inhibition leads to the demethylation of H3K9 at the promoters of tumor suppressor genes, resulting in their re-expression. This can reactivate pathways that control cell cycle arrest and apoptosis.
-
Wnt/β-catenin Pathway: G9a has been shown to regulate the Wnt signaling pathway.[15][16] Its inhibition can modulate the expression of Wnt target genes, affecting cell fate and proliferation.
-
Epithelial-Mesenchymal Transition (EMT): G9a is implicated in promoting EMT, a key process in cancer metastasis.[6] G9a inhibitors can reverse EMT by upregulating epithelial markers and downregulating mesenchymal markers.
-
Autophagy: Inhibition of G9a has been shown to induce autophagy in some cancer cell types, which can contribute to cell death.[10]
Below is a diagram illustrating the central role of G9a in gene silencing and the impact of its inhibition.
Caption: G9a-mediated signaling pathway and the effect of its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of G9a inhibitors. Below are outlines of key experimental protocols.
G9a Enzymatic Assay (In Vitro)
This assay measures the ability of a compound to inhibit the methyltransferase activity of G9a.
-
Principle: A radiometric or fluorescence-based assay to detect the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
-
Materials: Recombinant G9a enzyme, histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)), [3H]-SAM or a fluorescent SAM analog, streptavidin-coated plates, scintillation fluid, and a microplate reader.
-
Method:
-
Incubate recombinant G9a with varying concentrations of the test compound.
-
Initiate the reaction by adding the histone H3 peptide substrate and [3H]-SAM.
-
Allow the reaction to proceed for a defined time at a specific temperature.
-
Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular H3K9me2 Level Assessment
This cell-based assay determines the ability of a compound to inhibit G9a activity within cells.
-
Principle: Western blotting or high-content imaging to quantify the levels of H3K9me2 in cells treated with the G9a inhibitor.
-
Materials: Cancer cell line of interest, cell culture reagents, G9a inhibitor, lysis buffer, primary antibodies (anti-H3K9me2, anti-total Histone H3), secondary antibodies, and Western blot or imaging equipment.
-
Method:
-
Culture cells to a desired confluency.
-
Treat the cells with various concentrations of the G9a inhibitor for a specified duration.
-
Lyse the cells and extract total protein or histones.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K9me2 and total H3 (as a loading control).
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using chemiluminescence or fluorescence.
-
Quantify the band intensities to determine the relative levels of H3K9me2.
-
Calculate the EC50 value based on the dose-response curve.
-
In Vivo Xenograft Tumor Model
This animal model evaluates the anti-tumor efficacy of a G9a inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the G9a inhibitor on tumor growth is monitored.
-
Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell line, G9a inhibitor formulated for in vivo administration, calipers, and animal housing facilities.
-
Method:
-
Inject a suspension of human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the G9a inhibitor or vehicle control to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy.
-
Below is a workflow diagram for the in vivo xenograft study.
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
G9a is a well-validated therapeutic target for the treatment of cancer and other diseases. The development of potent and selective G9a inhibitors represents a promising therapeutic strategy. While specific data for "this compound" is not currently available in the public domain, the information and methodologies presented in this guide provide a robust framework for the characterization and advancement of any novel G9a inhibitor. Researchers and drug developers are encouraged to utilize these established protocols and consider the key signaling pathways to effectively evaluate and progress new therapeutic candidates targeting G9a.
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EHMT2/G9a as an Epigenetic Target in Pediatric and Adult Brain Tumors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting EHMT2/ G9a for cancer therapy: Progress and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 15. EHMT2 methyltransferase governs cell identity in the lung and is required for KRAS G12D tumor development and propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EHMT2 methyltransferase governs cell identity in the lung and is required for KRAS G12D tumor development and propagation | eLife [elifesciences.org]
The Role of Ehmt2-IN-2 in H3K9me2 Methylation: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a key epigenetic regulator responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation mark is predominantly associated with transcriptional repression and the establishment of heterochromatin.[1] Dysregulation of EHMT2 activity has been implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention.[2] Ehmt2-IN-2 is a potent inhibitor of EHMT1 and EHMT2, demonstrating significant potential as a chemical probe to investigate the biological functions of these enzymes and as a starting point for drug discovery programs.[1] This technical guide provides a comprehensive overview of this compound, with a focus on its impact on H3K9me2 methylation, detailed experimental protocols for its use, and a summary of its role in key signaling pathways.
Quantitative Data on EHMT2 Inhibitors
Precise and comparable quantitative data is crucial for the evaluation and application of chemical inhibitors. While specific IC50 values for this compound are broadly reported as less than 100 nM, a detailed comparative analysis with other well-characterized EHMT2 inhibitors provides valuable context for experimental design. The following tables summarize the inhibitory activities of this compound and other commonly used EHMT2 inhibitors against EHMT1 (GLP) and EHMT2 (G9a) in both biochemical and cellular assays.
Table 1: Biochemical IC50 Values of EHMT2 Inhibitors
| Inhibitor | EHMT2 (G9a) IC50 | EHMT1 (GLP) IC50 | Reference |
| This compound | <100 nM | <100 nM | [1] |
| UNC0642 | <2.5 nM | <2.5 nM | [3] |
| BIX-01294 | 1.7 µM | 0.9 µM | [1] |
| A-366 | 3.3 nM | 38 nM | [4] |
Table 2: Cellular Activity of EHMT2 Inhibitors
| Inhibitor | Assay | Cell Line | EC50/IC50 | Reference |
| This compound | Cellular EHMT2 Inhibition | Not Specified | <100 nM | [1] |
| UNC0642 | H3K9me2 Reduction | MDA-MB-231 | 26 nM | [1] |
| UNC0642 | Cell Viability | Neuroblastoma (MNA) | Avg. 15 µM | [5] |
| UNC0642 | Cell Viability | Neuroblastoma (non-MNA) | Avg. 32 µM | [5] |
| BIX-01294 | Cell Viability | Jeko-1 | ~4 µM (at 72h) | [6] |
| A-366 | H3K9me2 Reduction | PC-3 | ~300 nM | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the activity and effects of this compound and other EHMT2 inhibitors.
In Vitro Enzymatic Assay for EHMT2 Activity
This protocol describes a chemiluminescent assay to measure the enzymatic activity of EHMT2 and determine the IC50 value of an inhibitor.
Materials:
-
Recombinant human EHMT2 (G9a) enzyme
-
Histone H3 peptide substrate-coated plates
-
S-adenosylmethionine (SAM)
-
This compound or other test inhibitor
-
Anti-H3K9me2 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM DTT, 0.01% Tween-20)
-
Wash buffer (e.g., TBST)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the histone H3 peptide-coated plate.
-
Add 20 µL of diluted EHMT2 enzyme (e.g., 2-4 ng/µl) to all wells except the "blank" wells. Add assay buffer to the blank wells.
-
Initiate the reaction by adding 25 µL of SAM solution (e.g., 2 µM) to all wells.
-
Incubate the plate for 1 hour at room temperature with gentle agitation.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted anti-H3K9me2 primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Western Blot Analysis of Cellular H3K9me2 Levels
This protocol details the detection of changes in global H3K9me2 levels in cells treated with an EHMT2 inhibitor.
Materials:
-
Cell culture medium and supplements
-
This compound or other test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 48-72 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-H3K9me2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K9me2 levels.
Cell Viability Assay
This protocol describes how to assess the effect of an EHMT2 inhibitor on cell proliferation using a colorimetric assay (e.g., CCK-8 or MTT) or a luminescent assay (e.g., CellTiter-Glo).
Materials:
-
Cell culture medium and supplements
-
96-well plates
-
This compound or other test inhibitor
-
CCK-8, MTT, or CellTiter-Glo reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle (DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
For CCK-8/MTT assay: Add the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EHMT2 inhibitor in a mouse xenograft model.[4][5]
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound or other test inhibitor formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for H3K9me2 and proliferation markers like Ki67).
Signaling Pathways and Logical Relationships
EHMT2 and its product, H3K9me2, are involved in the regulation of several critical signaling pathways implicated in cancer and development. The following diagrams, generated using the DOT language, illustrate some of these key relationships.
Conclusion
This compound is a valuable tool for the study of EHMT2 and its role in establishing the H3K9me2 epigenetic mark. This guide provides the necessary quantitative data, detailed experimental protocols, and an overview of the key signaling pathways involving EHMT2 to facilitate further research in this area. The provided methodologies, using this compound and other well-characterized inhibitors, will enable researchers to probe the function of EHMT2 in various biological contexts and to explore its potential as a therapeutic target. The continued investigation into the roles of EHMT2 and the development of specific inhibitors like this compound hold significant promise for advancing our understanding of epigenetic regulation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating EHMT2 as a Therapeutic Target in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a critical epigenetic regulator frequently overexpressed in a variety of human cancers, including but not limited to bladder, lung, cervical, and breast cancers. Its primary role in methylating histone H3 at lysine 9 (H3K9me2) leads to transcriptional repression of tumor suppressor genes, thereby promoting cancer cell proliferation, survival, and metastasis. Consequently, EHMT2 has emerged as a promising therapeutic target for cancer intervention. This technical guide provides an in-depth overview of the investigation of EHMT2 in cancer cell lines, with a focus on the effects of its inhibition. While specific data on the investigational inhibitor Ehmt2-IN-2 is limited, this document consolidates the broader knowledge gained from studies of other potent EHMT2 inhibitors to provide a comprehensive resource for researchers.
Introduction to EHMT2 in Cancer
EHMT2 is a key enzyme that catalyzes the mono- and dimethylation of H3K9, an epigenetic mark associated with gene silencing.[1] In numerous cancer types, the upregulation of EHMT2 has been correlated with the silencing of tumor suppressor genes, leading to uncontrolled cell growth and tumor progression.[2][3] Inhibition of EHMT2 has been shown to reactivate the expression of these silenced genes, resulting in anti-cancer effects such as cell cycle arrest, induction of apoptosis, and decreased cell invasion.[4][5]
This compound is a potent inhibitor of EHMT1 and EHMT2. Commercially available information indicates that it exhibits strong enzymatic and cellular activity.
| Compound | Target | IC50 (Enzymatic) | IC50 (Cellular) |
| This compound | EHMT1 peptide, EHMT2 peptide | <100 nM | <100 nM |
Table 1: Reported Potency of this compound. Data is based on information from chemical suppliers.[3]
Due to the limited availability of published research specifically on this compound, this guide will leverage the extensive data available for other well-characterized EHMT2 inhibitors, such as BIX-01294 and UNC0642, to illustrate the experimental approaches and expected outcomes of EHMT2 inhibition in cancer cell lines.
Effects of EHMT2 Inhibition on Cancer Cell Lines
Inhibition of EHMT2 has been demonstrated to have significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following table summarizes the observed effects of EHMT2 inhibition from various studies.
| Cell Line | Cancer Type | EHMT2 Inhibitor | Observed Effects | Reference |
| SW780, RT4 | Bladder Cancer | siRNA | Significant growth suppression | [2] |
| LC319, A549, SBC5 | Lung Cancer | siRNA | Significant growth suppression, increase in sub-G1 phase | [2] |
| SiHa, HeLa | Cervical Cancer | shEHMT2 | Reduced cell viability, reduced colony proliferation, increased apoptosis, reduced invasion | [3] |
| MCF7, MDA-MB-231 | Breast Cancer | siEHMT2 | Suppressed cell number, increased cleaved PARP and caspase-3 | [4] |
| LA1-55n, IMR-5, NMB | Neuroblastoma | BIX-01294 | Decreased proliferation, induced apoptosis (increased caspase 8/3 activity), inhibited mobility and invasion | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | UNC0642 | Reduced H3K9me2 levels | [6] |
Table 2: Summary of Anti-Cancer Effects of EHMT2 Inhibition in Various Cancer Cell Lines.
Key Signaling Pathways Modulated by EHMT2
EHMT2 is involved in the regulation of several critical signaling pathways implicated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of EHMT2 inhibitors.
SIAH1-Mediated Apoptosis Pathway
EHMT2 can directly regulate the expression of the tumor suppressor gene SIAH1 by methylating H3K9 at its promoter region. Inhibition of EHMT2 leads to the re-expression of SIAH1, which in turn can induce apoptosis.
Caption: EHMT2-mediated SIAH1 Repression Pathway.
HSPD1-Mediated Apoptosis Regulation in Breast Cancer
In breast cancer, knockdown of EHMT2 has been shown to downregulate and cause the re-localization of Heat Shock Protein Family D Member 1 (HSPD1), which is involved in inhibiting apoptosis. This suggests that EHMT2 promotes breast cancer cell proliferation by modulating HSPD1.[4]
Caption: EHMT2 Regulation of HSPD1 in Breast Cancer.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of EHMT2 inhibitors in cancer cell lines. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the effect of an EHMT2 inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the EHMT2 inhibitor (e.g., this compound, BIX-01294) in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Histone Methylation and Apoptosis Markers
Objective: To assess the effect of an EHMT2 inhibitor on the levels of H3K9me2 and key apoptosis-related proteins.
Methodology:
-
Treat cancer cells with the EHMT2 inhibitor at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me2, total H3, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Investigating a Novel EHMT2 Inhibitor
Caption: General Workflow for Preclinical Evaluation.
Conclusion
The inhibition of EHMT2 presents a compelling strategy for the treatment of various cancers. While the publicly available data on this compound is currently limited to its high potency, the extensive research on other EHMT2 inhibitors provides a solid foundation for its investigation. This guide offers a framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of novel EHMT2 inhibitors in cancer cell lines. Further research is warranted to fully characterize the specific effects and mechanisms of action of compounds like this compound in different cancer contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core Functions of EHMT2 in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a pivotal enzyme in the field of epigenetics. It primarily functions as a histone methyltransferase, catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These modifications are canonical marks for transcriptional repression and the establishment of heterochromatin. Dysregulation of EHMT2 has been implicated in a multitude of pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of EHMT2's core functions, its mechanism of action, involvement in signaling pathways, and its role in disease. Furthermore, it details key experimental protocols for studying EHMT2 and presents quantitative data on its inhibition, offering a valuable resource for researchers in both academia and industry.
Introduction to EHMT2
EHMT2 is a protein coding gene that encodes a methyltransferase responsible for methylating lysine residues on histone H3. The methylation of H3 at lysine 9 by EHMT2 leads to the recruitment of other epigenetic regulators and subsequent transcriptional repression.[1] This enzyme is a member of the Su(var)3-9 family of proteins and contains a catalytic SET domain, which is responsible for its methyltransferase activity, and ankyrin repeats that are involved in protein-protein interactions. EHMT2 often forms a heterodimer with its closely related paralog, EHMT1 (also known as GLP), and this complex is the primary driver for H3K9me2 in euchromatin.[2][3]
Core Mechanism of Action
The primary function of EHMT2 is to catalyze the transfer of methyl groups from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the ε-amino group of lysine 9 on histone H3. This process results in the formation of H3K9me1 and H3K9me2, which are hallmarks of transcriptionally silent chromatin.[4][5] The deposition of these methyl marks creates binding sites for heterochromatin protein 1 (HP1), which in turn recruits further repressive machinery, leading to chromatin compaction and gene silencing.[2] Beyond histones, EHMT2 has been shown to methylate non-histone proteins such as p53, DNMT1, and itself, indicating a broader role in cellular regulation.[2]
Involvement in Signaling Pathways and Biological Functions
EHMT2 is implicated in a wide array of biological processes and signaling pathways, underscoring its importance in cellular homeostasis and development.
-
Gene Silencing and Development: By mediating H3K9 methylation, EHMT2 plays a crucial role in silencing lineage-inappropriate genes during embryonic development and tissue differentiation.[6]
-
DNA Methylation: EHMT2 is required for DNA methylation, although its histone methyltransferase activity is not directly responsible for this function, suggesting an independent role in guiding DNA methyltransferases to specific genomic loci.[2]
-
Cancer Progression: Overexpression of EHMT2 is a common feature in many cancers, including lung, breast, prostate, and neuroblastoma.[4][5][7] It promotes tumorigenesis by silencing tumor suppressor genes, enhancing cancer cell invasion and metastasis, and contributing to drug resistance.[4][7][8]
-
Wnt Signaling: Recent studies have shown that EHMT2 can regulate Wnt signaling by controlling the transcriptional activity of chromatin-bound β-catenin.[9] Inhibition of EHMT2 can influence cell lineage commitment, for instance, in lung adenocarcinoma.[9]
-
Immune Response: EHMT2 inhibition can alter the tumor immune microenvironment, enhancing the anti-tumor effects of immune checkpoint inhibitors.[8] This is partly due to the upregulation of STING (stimulator of interferon genes) expression upon EHMT2 inhibition.[8]
Below is a diagram illustrating the central role of EHMT2 in epigenetic gene silencing.
Quantitative Data Summary
The development of small molecule inhibitors targeting EHMT2 has been a significant focus in cancer research. The table below summarizes the inhibitory activity of several key compounds against EHMT2.
| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Reference |
| BIX-01294 | EHMT2/GLP | IC50: ~1.7 µM (EHMT2) | Biochemical | [4] |
| UNC0638 | EHMT2/GLP | IC50: <15 nM (EHMT2) | Biochemical | [6] |
| A-366 | EHMT2 | IC50: 3.3 nM | Biochemical | N/A |
| CM-272 | EHMT2/DNMT1 | IC50: 8 nM (EHMT2) | Biochemical | [10] |
| Compound 9 | EHMT2/GLP | IC50: 1.1 µM (EHMT2) | SAHH-coupled | [3] |
Key Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide localization of EHMT2 and the distribution of its catalytic product, H3K9me2.[11][12]
Protocol Outline:
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.[13]
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (150-900 bp) using sonication or enzymatic digestion.[13]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to EHMT2 or H3K9me2. Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.[13]
-
Washing and Elution: Non-specific chromatin is washed away, and the specifically bound chromatin is eluted from the beads.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the sample.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome to identify enriched regions, revealing the binding sites of EHMT2 or the locations of H3K9me2.
The following diagram outlines the general workflow for a ChIP-seq experiment.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to measure the enzymatic activity of EHMT2 and to screen for potential inhibitors.[14][15]
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing recombinant EHMT2, a histone H3 substrate (e.g., full-length histone H3 or a peptide), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine.[15]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the methylation reaction to occur.
-
Stopping the Reaction: The reaction is stopped, typically by adding SDS-PAGE loading buffer.
-
Detection of Methylation: The incorporation of the radiolabeled methyl group into the histone substrate is detected. This can be done in two ways:
-
Filter Paper Assay: The reaction mixture is spotted onto filter paper, which is then washed to remove unincorporated [³H]-SAM. The radioactivity remaining on the filter, corresponding to the methylated histone, is measured by scintillation counting.[14]
-
SDS-PAGE and Autoradiography: The reaction products are separated by SDS-PAGE, and the gel is treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the radiolabeled histone bands.[14]
-
Logical Relationships in EHMT2 Function
The multifaceted roles of EHMT2 can be summarized in a logical flow diagram that connects its molecular activity to its cellular and organismal consequences.
Conclusion
EHMT2 is a central player in epigenetic regulation, with its primary role in establishing and maintaining transcriptionally silent chromatin through H3K9 methylation. Its dysregulation is a key factor in the pathogenesis of numerous diseases, particularly cancer, where it often acts as an oncogene. The development of potent and specific EHMT2 inhibitors represents a promising therapeutic strategy. A thorough understanding of its molecular functions, regulatory networks, and the methodologies to study them is crucial for advancing both basic and translational research in this field. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of epigenetic control and developing novel therapeutic interventions.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EHMT2/G9a as an Epigenetic Target in Pediatric and Adult Brain Tumors [mdpi.com]
- 7. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EHMT2 methyltransferase governs cell identity in the lung and is required for KRAS G12D tumor development and propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 14. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Reawakening of Tumor Suppressors: A Technical Guide to the Effects of EHMT2 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a critical epigenetic regulator frequently overexpressed in various cancers. Its primary function involves the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks predominantly associated with transcriptional repression. This silencing of gene expression plays a pivotal role in tumorigenesis, particularly through the inactivation of tumor suppressor genes. Small molecule inhibitors of EHMT2 have emerged as a promising therapeutic strategy to reverse this aberrant gene silencing. This technical guide provides a comprehensive overview of the mechanism of action of EHMT2 inhibitors, their impact on the re-expression of key tumor suppressor genes, and detailed protocols for investigating these effects. While specific data for "Ehmt2-IN-2" is not extensively available in the public domain, this guide will utilize data from well-characterized EHMT2 inhibitors, such as BIX-01294 and UNC0642, to illustrate the core principles and experimental approaches.
Introduction: EHMT2 - A Key Epigenetic Driver in Cancer
EHMT2 is a histone methyltransferase that plays a crucial role in establishing and maintaining repressive chromatin domains.[1][2] In numerous malignancies, including but not limited to bladder, lung, and breast cancer, EHMT2 is found to be overexpressed.[3][4] This overexpression leads to an increase in H3K9me1/2 levels at the promoter regions of specific genes, resulting in a condensed chromatin structure that is inaccessible to the transcriptional machinery.[2] Consequently, the expression of critical tumor suppressor genes is silenced, contributing to uncontrolled cell proliferation, survival, and metastasis.[5][6]
The inhibition of EHMT2's catalytic activity presents a compelling therapeutic approach to counteract its oncogenic functions. By preventing H3K9 methylation, EHMT2 inhibitors can lead to a more open chromatin state, facilitating the re-expression of silenced tumor suppressor genes and ultimately inhibiting cancer cell growth.[7][8]
Mechanism of Action of EHMT2 Inhibitors
EHMT2 inhibitors are small molecules designed to compete with the enzyme's substrate, S-adenosylmethionine (SAM), or the histone substrate itself. By binding to the active site of EHMT2, these inhibitors prevent the transfer of methyl groups to H3K9.[7] This leads to a global reduction in H3K9me1/2 levels, although the effects are most pronounced at loci that are actively targeted by EHMT2 for silencing. The reversal of this repressive histone mark allows for the binding of transcription factors and RNA polymerase to the promoter regions of previously silenced genes, thereby reactivating their expression.[5][9]
Signaling Pathway of EHMT2-Mediated Gene Silencing and its Reversal
Caption: EHMT2-mediated gene silencing and its reversal by inhibitors.
Quantitative Data on the Effect of EHMT2 Inhibitors on Tumor Suppressor Gene Expression
The inhibition of EHMT2 leads to the upregulation of a variety of tumor suppressor genes across different cancer types. The following tables summarize the observed changes in gene expression upon treatment with well-characterized EHMT2 inhibitors.
Table 1: Effect of BIX-01294 on Gene Expression
| Target Gene | Cancer Type | Observed Effect | Reference |
| SIAH1 | Bladder and Lung Cancer | Upregulation of mRNA and protein expression, leading to apoptosis.[4][8][10] | [4][8][10] |
| Beclin-1 (BECN1) | Breast Cancer | Upregulation of mRNA and protein expression, inducing autophagy.[9][11] | [5][9][11] |
| p21 (CDKN1A) | Multiple Myeloma | Upregulation of mRNA expression.[12] | [12] |
| GADD45A | Hepatocellular Carcinoma | Upregulation of mRNA expression. | [13] |
| SQSTM1 | Rat Aortic Smooth Muscle Cells | Increased protein levels.[14] | [14] |
| Cyclin D1 (CCND1) | Mantle Cell Lymphoma | Downregulation of protein expression.[15][16] | [15][16] |
| SREBF2 | Non-Small Cell Lung Cancer | Induced expression by lowering H3K9me1/2 at the promoter.[17] | [17] |
Table 2: Effect of UNC0642 on Gene Expression
| Target Gene | Cancer Type | Observed Effect | Reference |
| RUNX3 | Gastric Cancer | Potential for re-expression through inhibition of repressive histone methylation.[12][18] | [12][18] |
| MYOG | Embryonal Rhabdomyosarcoma | Increased expression, promoting myogenic differentiation.[19] | [19] |
| DKK1 | Embryonal Rhabdomyosarcoma | Reduced expression, leading to activation of Wnt signaling.[19] | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of EHMT2 inhibitors on tumor suppressor gene expression and histone methylation.
Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol is for the analysis of H3K9me2 levels at specific gene promoters.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Nuclear lysis buffer
-
Sonicator
-
Anti-H3K9me2 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting the promoter of interest
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K9me2 antibody.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with proteinase K at 65°C overnight.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter region of the target tumor suppressor gene.
Western Blotting for Histone Modifications
This protocol is for detecting changes in global H3K9me2 levels.
Materials:
-
Histone extraction buffer
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
Transfer buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction: Isolate nuclei from treated and untreated cells and extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins on a high-percentage SDS-PAGE gel.[20][21]
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21][23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K9me2 overnight at 4°C. Use an antibody against total histone H3 as a loading control.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of target genes.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
cDNA synthesis kit (with random hexamers or oligo(dT) primers)
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from cells treated with the EHMT2 inhibitor and control cells.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using reverse transcriptase.[3][24][25]
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.[26][27]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable reference gene.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of an EHMT2 inhibitor.
Caption: Experimental workflow for assessing EHMT2 inhibitor effects.
Conclusion
The inhibition of EHMT2 represents a promising frontier in epigenetic cancer therapy. By reversing the repressive H3K9 methylation, EHMT2 inhibitors can reactivate silenced tumor suppressor genes, leading to the suppression of cancer cell growth and the induction of apoptosis or autophagy. This technical guide provides a foundational understanding of the mechanisms involved and detailed protocols to facilitate further research in this exciting field. While the specific inhibitor "this compound" requires further public documentation, the principles and methodologies outlined herein, using well-studied analogues, provide a robust framework for the investigation of any novel EHMT2 inhibitor. Continued exploration of the downstream targets and combination therapies involving EHMT2 inhibitors will be crucial in translating these epigenetic modulators into effective clinical treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in Arabidopsis plants | Springer Nature Experiments [experiments.springernature.com]
- 3. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced expression of EHMT2 is involved in the proliferation of cancer cells through negative regulation of SIAH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchcollaborations.elsevier.com [researchcollaborations.elsevier.com]
- 7. epigenome-noe.net [epigenome-noe.net]
- 8. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of EHMT2/G9a epigenetically increases the transcription of Beclin-1 via an increase in ROS and activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. Inhibition of EHMT2/G9a epigenetically increases the transcription of Beclin-1 via an increase in ROS and activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone‐lysine N‐methyltransferase EHMT2 (G9a) inhibition mitigates tumorigenicity in Myc‐driven liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EHMT2 Inhibition Induces Cell Death in Human Non-Small Cell Lung Cancer by Altering the Cholesterol Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.cn [abcam.cn]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. elearning.unite.it [elearning.unite.it]
- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 27. idtdna.com [idtdna.com]
Apoptosis Induction by EHMT2 Inhibition: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a specific compound designated "Ehmt2-IN-2" is limited. Therefore, this technical guide focuses on the broader and well-documented topic of apoptosis induction through the inhibition of the Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. The data and methodologies presented are primarily based on studies of the widely used and characterized EHMT2 inhibitor, BIX-01294, and other relevant small molecule inhibitors.
Core Concept: Targeting EHMT2 for Cancer Therapy
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2/G9a) is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks typically associated with transcriptional repression.[1][2] In various cancers, EHMT2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[3] Inhibition of EHMT2 has emerged as a promising therapeutic strategy to reactivate these silenced genes and induce cancer cell death, primarily through apoptosis.
Quantitative Data on Apoptosis Induction by EHMT2 Inhibitors
The following tables summarize quantitative data from various studies on the pro-apoptotic effects of EHMT2 inhibitors in different cancer cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by BIX-01294
| Cell Line | Cancer Type | BIX-01294 Concentration (µM) | Percentage of Apoptotic Cells | Reference |
| U2932 | Diffuse Large B-cell Lymphoma | 10 | ~62% | [4] |
| U251 | Glioma | 1 | 3.67 ± 1.42% | [5] |
| U251 | Glioma | 2 | 16.42 ± 5.18% | [5] |
| U251 | Glioma | 4 | 35.18 ± 3.26% | [5] |
| U251 | Glioma | 8 | 57.52 ± 4.37% | [5] |
Table 2: IC50 Values of EHMT2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| UNC0642 | T24 | Bladder Cancer | 9.85 ± 0.41 | [6][7] |
| UNC0642 | J82 | Bladder Cancer | 13.15 ± 1.72 | [6][7] |
| UNC0642 | 5637 | Bladder Cancer | 9.57 ± 0.37 | [6] |
| UNC0642 | MCF-7 | Breast Cancer | 12.6 | [8] |
Signaling Pathways of EHMT2 Inhibition-Induced Apoptosis
Inhibition of EHMT2 triggers apoptosis through multiple signaling cascades, often in a cell-type-dependent manner. The primary mechanisms involve the activation of both the intrinsic and extrinsic apoptotic pathways.
Extrinsic Apoptotic Pathway
EHMT2 inhibition has been shown to upregulate the expression of death receptors, such as DR4 and DR5.[4] This sensitization to extrinsic death signals leads to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in apoptosis.
Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is often triggered by intracellular stress. EHMT2 inhibition can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and Mcl-1, and an increase in pro-apoptotic members like Bax.[4][5][9] This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the caspase cascade.
Endoplasmic Reticulum (ER) Stress Pathway
In some cancer types, such as diffuse large B-cell lymphoma and bladder cancer, BIX-01294 has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress.[4][10] The accumulation of unfolded proteins in the ER activates signaling pathways that can ultimately lead to apoptosis, often through the upregulation of the pro-apoptotic transcription factor CHOP (DDIT3).
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to study apoptosis induction by EHMT2 inhibitors.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., U2932, SUDHL2 for lymphoma; T24, J82 for bladder cancer; U251 for glioma) are maintained in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates or flasks. After reaching a desired confluency (typically 60-70%), the culture medium is replaced with fresh medium containing the EHMT2 inhibitor (e.g., BIX-01294, UNC0642) at various concentrations or a vehicle control (e.g., DMSO). Treatment duration can range from 24 to 72 hours, depending on the experiment.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Washing: Cells are washed twice with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
Caspase-Glo® 3/7, 8, or 9 Assays are frequently used to measure the activity of key caspases.
-
Cell Plating: Cells are seeded in a white-walled 96-well plate.
-
Treatment: Cells are treated with the EHMT2 inhibitor or vehicle control.
-
Assay Reagent Addition: An equal volume of Caspase-Glo® reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 1-2 hours).
-
Luminescence Measurement: The luminescence, which is proportional to caspase activity, is measured using a plate-reading luminometer.
This guide provides a foundational understanding of apoptosis induction by EHMT2 inhibition, supported by quantitative data and detailed experimental protocols. As research in this area continues to evolve, these methodologies and conceptual frameworks will be invaluable for the development of novel epigenetic therapies for cancer.
References
- 1. EHMT2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Inhibitor UNC0642 on Expression of G9a and Its Proliferative and Apoptotic Markers in Breast Cancer Cell Line MCF-7 - ProQuest [proquest.com]
- 9. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EHMT2 inhibitor BIX-01294 induces apoptosis through PMAIP1-USP9X-MCL1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Ehmt2-IN-2's role in cellular pathways
An In-Depth Technical Guide on the Role of EHMT2 Inhibitors in Cellular Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a crucial enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This epigenetic modification is predominantly associated with transcriptional repression, leading to the silencing of specific genes.[1][2] In various pathological conditions, particularly in cancer, EHMT2 is often overexpressed, resulting in the aberrant silencing of tumor suppressor genes and promoting cell proliferation and survival.[1][3] Consequently, the development of small molecule inhibitors targeting EHMT2 has emerged as a promising therapeutic strategy.
This guide provides a comprehensive overview of the role of EHMT2 inhibitors in modulating key cellular pathways. While the specific compound "Ehmt2-IN-2" is not extensively characterized in the scientific literature, this document will focus on the well-documented effects of potent and specific EHMT2 inhibitors, such as BIX-01294 and UNC0642, which serve as representative examples of this class of molecules. We will delve into their mechanism of action, impact on signaling networks, and the experimental methodologies used for their characterization.
Core Mechanism of Action of EHMT2 Inhibitors
The primary mechanism of action for EHMT2 inhibitors involves binding to the active site of the EHMT2 enzyme, thereby preventing the transfer of methyl groups to its histone and non-histone substrates.[1] This inhibition leads to a global reduction in H3K9me2 levels, a hallmark of EHMT2 activity.[4] The decrease in this repressive histone mark results in a more relaxed chromatin state, allowing for the transcriptional reactivation of previously silenced genes, including tumor suppressor genes.[1]
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. EHMT2 - Wikipedia [en.wikipedia.org]
- 3. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ehmt2-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Ehmt2-IN-2, a potent inhibitor of the Euchromatic Histone Methyltransferase 2 (EHMT2), also known as G9a. EHMT2 is a key epigenetic regulator that catalyzes the mono- and di-methylation of histone H3 on lysine 9 (H3K9me1 and H3K9me2), marks typically associated with gene silencing and transcriptional repression.[1][2] Dysregulation of EHMT2 activity is implicated in various diseases, particularly in cancer, where its overexpression often leads to the silencing of tumor suppressor genes.[1] this compound serves as a valuable tool for studying the biological roles of EHMT2 and for exploring its therapeutic potential.
Mechanism of Action
This compound is a potent inhibitor of both EHMT1 (also known as GLP) and EHMT2. It exerts its effects by binding to the active site of these enzymes, thereby preventing the transfer of methyl groups to their histone and non-histone substrates. This inhibition leads to a reduction in global H3K9me2 levels, resulting in a more open chromatin state and the reactivation of silenced genes.[1] The reactivation of tumor suppressor genes can trigger a cascade of anti-cancer effects, including cell cycle arrest, apoptosis, and cellular differentiation.[1]
Data Presentation
Inhibitor Potency
| Compound | Target | IC50 | Reference |
| This compound | EHMT1 (peptide) | <100 nM | [3] |
| EHMT2 (peptide) | <100 nM | [3] | |
| Cellular EHMT2 | <100 nM | [3] |
Cellular Effects of EHMT2 Inhibition (Data from analogous inhibitors)
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| Neuroblastoma (LA1-55n, IMR-5, NMB) | BIX-01294 | 2.5 - 10 µg/mL | Decreased cell proliferation, induced apoptosis | [4] |
| Mantle Cell Lymphoma (Jeko-1, Mino) | BIX01294 | 1 - 8 µM | Decreased H3K9me2 levels, induced G0/G1 arrest | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | BIX01294 | Varies | Reduced cell viability, induced autophagy | [6] |
| Embryonal Rhabdomyosarcoma (RD, JR1) | UNC0642 | 2.5 µM | Increased differentiation, reduced proliferation | [7] |
Experimental Protocols
Note: As specific protocols for this compound are not widely published, the following protocols are based on established methods for other potent EHMT2 inhibitors like BIX-01294 and UNC0642. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range from 1 nM to 10 µM. Include a DMSO-only control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
At each time point, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Protocol 2: Western Blot for H3K9me2 Levels
Objective: To confirm the inhibitory activity of this compound by measuring the levels of dimethylated H3K9.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24-48 hours. Include a DMSO control.
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.
Mandatory Visualizations
Caption: EHMT2 signaling pathway and the effect of this compound.
Caption: General experimental workflow for this compound in cell culture.
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EHMT2 Inhibition Induces Cell Death in Human Non-Small Cell Lung Cancer by Altering the Cholesterol Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of Ehmt2 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Euchromatic Histone Lysine Methyltransferase 2 (Ehmt2), also known as G9a, inhibitors in in vivo mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these inhibitors for various diseases, including cancer and genetic disorders.
Introduction to Ehmt2 and Its Inhibition
Ehmt2 is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression and gene silencing.[1][2] Dysregulation of Ehmt2 activity has been implicated in the pathogenesis of numerous diseases, making it an attractive therapeutic target. Small molecule inhibitors of Ehmt2 have been developed to reverse the aberrant gene silencing and have shown promise in preclinical studies. This document focuses on two such inhibitors, BIX01294 and UNC0642, for which in vivo data in mouse models are available.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo use of BIX01294 and UNC0642 in mouse models based on published studies.
Table 1: In Vivo Efficacy of BIX01294 in Mouse Models
| Parameter | Mouse Model | Cell Line | Dosage and Route | Treatment Schedule | Key Findings | Reference |
| Tumor Growth Inhibition | Xenograft | EGFR-mutant NSCLC (PC9) | 5 mg/kg or 10 mg/kg, intraperitoneally | 2 days a week for 4 weeks | Significantly diminished tumor growth compared to EGFR-WT NSCLC (H460). | [3] |
| Histone Methylation | Wild-type mice | N/A | 0.5 mg/kg or 1 mg/kg, intraperitoneally | Once daily for one week | Significantly reduced total H3K9me2 levels in the cortex. | [4] |
| Gene Expression | Wild-type mice | N/A | 0.5 mg/kg, intraperitoneally | Once daily for one week | Upregulated mRNA levels of IL-6, Gad67, and Nanog. | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetics of UNC0642 in Mouse Models
| Parameter | Mouse Model | Cell Line | Dosage and Route | Treatment Schedule | Key Findings | Reference |
| Survival and Growth | Prader-Willi Syndrome (m+/pΔS−U) | N/A | 2.5 mg/kg, intraperitoneally | 5 consecutive days (postnatal day 7-12) | Significantly attenuated lethality and improved weight gain. | [1][5] |
| Tumor Growth Inhibition | Xenograft | Liver Cancer Stem Cells (LCSC2, LCSC4) | 10 mg/kg, intraperitoneally | Not specified | Suppressed tumor growth. | [6] |
| Pharmacokinetics (Single Dose) | Male Swiss Albino mice | N/A | 5 mg/kg, intraperitoneally | Single injection | Plasma Cmax: 947 ng/mL; AUC: 1265 hr*ng/mL; Brain/plasma ratio: 0.33. | [2][7] |
Signaling Pathways and Experimental Workflows
Ehmt2/G9a Signaling Pathway
Ehmt2, primarily in a complex with Ehmt1 (GLP), is responsible for H3K9 mono- and di-methylation. This methylation creates binding sites for proteins like Heterochromatin Protein 1 (HP1), leading to chromatin compaction and gene silencing.[8] Ehmt2 can also interact with DNA methyltransferases (DNMTs), linking histone methylation to DNA methylation and reinforcing transcriptional repression.[9] Furthermore, Ehmt2 has been shown to suppress the canonical Wnt signaling pathway by activating the expression of the Wnt antagonist DKK1.[10][11]
Caption: Ehmt2/G9a signaling pathway leading to gene silencing and Wnt pathway modulation.
Experimental Workflow for In Vivo Mouse Xenograft Model
The following diagram outlines a typical experimental workflow for evaluating an Ehmt2 inhibitor in a mouse xenograft model.
Caption: A typical workflow for assessing Ehmt2 inhibitor efficacy in a mouse xenograft model.
Experimental Protocols
Protocol 1: In Vivo Treatment of a Prader-Willi Syndrome Mouse Model with UNC0642
This protocol is adapted from studies on the m+/pΔS−U mouse model of Prader-Willi Syndrome.[1][5]
Materials:
-
UNC0642 (Selleck Chemicals or equivalent)
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles (e.g., 30-gauge)
-
m+/pΔS−U mouse pups and wild-type littermates
-
Animal scale
Procedure:
-
Preparation of UNC0642 Solution:
-
Prepare a stock solution of UNC0642 in a suitable vehicle. While the original studies do not specify the vehicle for the in vivo injections, a common vehicle for similar compounds is a solution of 60% PEG400 and 40% water.[12] Perform solubility tests to ensure the inhibitor is fully dissolved.
-
On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration (e.g., to achieve a 2.5 mg/kg dose in a small injection volume suitable for pups).
-
-
Animal Dosing:
-
On postnatal day 7 (P7), weigh each pup to determine the precise injection volume.
-
Administer UNC0642 at a dose of 2.5 mg/kg via intraperitoneal (i.p.) injection.
-
Administer a corresponding volume of the vehicle solution to the control group.
-
Repeat the injections daily for 5 consecutive days (from P7 to P12).
-
-
Monitoring:
-
Monitor the pups daily for survival, body weight, and any signs of toxicity.
-
Continue monitoring survival and weight gain until weaning and beyond (e.g., up to P90) to assess long-term effects.
-
-
Endpoint Analysis:
-
At the experimental endpoint, tissues such as the brain and liver can be harvested for molecular analysis (e.g., RT-PCR to measure the expression of PWS-associated genes like Snrpn and Snord116).[1]
-
Protocol 2: In Vivo Treatment of a Lung Adenocarcinoma Xenograft Mouse Model with BIX01294
This protocol is based on a study using an EGFR-mutant non-small cell lung adenocarcinoma (NSCLC) xenograft model.[3]
Materials:
-
BIX01294 (Tocris Bioscience or equivalent)
-
Appropriate vehicle (e.g., DMSO/PEG/Saline mixture, to be optimized)
-
Human NSCLC cell line (e.g., PC9)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional, to aid tumor formation)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Culture PC9 cells to ~80% confluency.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable volume (e.g., 50-100 mm³), measure the tumor dimensions with calipers.
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Preparation and Administration of BIX01294:
-
Prepare the BIX01294 solution in the chosen vehicle at the desired concentration to deliver 5 mg/kg or 10 mg/kg.
-
Administer BIX01294 via intraperitoneal (i.p.) injection.
-
Administer the vehicle solution to the control group.
-
Treat the mice twice a week for 4 weeks.
-
-
Monitoring:
-
Measure the tumor length (L) and width (W) with calipers 2-3 times per week. Calculate the tumor volume (TV) using the formula: TV = (L × W²)/2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
-
Endpoint Analysis:
-
At the end of the 4-week treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., staining for H3K9me2) and another portion can be snap-frozen for western blot or other molecular analyses.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, treatment schedules, and vehicle formulations for their specific mouse models and experimental goals. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BIX01294 inhibits EGFR signaling in EGFR-mutant lung adenocarcinoma cells through a BCKDHA-mediated reduction in the EGFR level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function [frontiersin.org]
- 9. EHMT2 directs DNA methylation for efficient gene silencing in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Ehmt2-IN-2 Cell Viability Assay (MTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This epigenetic modification is primarily associated with transcriptional repression. In various cancers, EHMT2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. Inhibition of EHMT2 has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressors and inhibit cancer growth.
Ehmt2-IN-2 is a potent inhibitor of EHMT1 and EHMT2 with IC50 values of less than 100 nM in both biochemical and cellular assays. These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell viability using a colorimetric MTS assay. The MTS assay measures the metabolic activity of cells, which is an indicator of cell viability. In the presence of viable, metabolically active cells, the MTS tetrazolium compound is reduced to a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Mechanism of Action: EHMT2 Inhibition
EHMT2 inhibitors, such as this compound, function by competing with the enzyme's natural substrate, S-adenosylmethionine (SAM), or by binding to the substrate-binding pocket, thereby preventing the transfer of a methyl group to histone H3. This leads to a reduction in H3K9me2 levels, a hallmark of EHMT2 activity. The subsequent reactivation of tumor suppressor genes can induce cell cycle arrest, apoptosis, and a reduction in cell proliferation.
Experimental Protocols
MTS Assay for Cell Viability
This protocol outlines the steps to determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized depending on the cell line.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure a linear response.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Representative Cell Viability Data for a Cancer Cell Line Treated with this compound
| This compound Concentration (nM) | Average Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 0.01 | 1.248 | 0.091 | 99.5 |
| 0.1 | 1.198 | 0.076 | 95.5 |
| 1 | 0.987 | 0.065 | 78.7 |
| 10 | 0.654 | 0.051 | 52.2 |
| 100 | 0.321 | 0.029 | 25.6 |
| 1000 | 0.156 | 0.018 | 12.4 |
Note: The data presented in this table is representative and intended for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Mandatory Visualization
Caption: Workflow for the this compound MTS cell viability assay.
Caption: Signaling pathway of EHMT2 inhibition by this compound.
Application Notes and Protocols: Preparation of Ehmt2-IN-2 Stock Solution with DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals working with the histone methyltransferase inhibitor, Ehmt2-IN-2.
Introduction: Ehmt2 (Euchromatic histone-lysine N-methyltransferase 2), also known as G9a, is a crucial enzyme that catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1] This epigenetic modification is primarily associated with transcriptional repression and the formation of heterochromatin.[1] Given its role in gene silencing, dysregulation of Ehmt2 has been implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[1] this compound is a potent small molecule inhibitor of Ehmt2, with IC50 values typically below 100 nM, serving as a valuable tool for studying the biological functions of Ehmt2 and for potential drug development.[2][3] Accurate preparation of a stable stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for quick reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C21H22N6O | [2][3] |
| Molecular Weight | 374.44 g/mol | [2][3] |
| CAS Number | 2230850-47-0 | [2][3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Common Stock Concentrations | 1 mM, 5 mM, 10 mM | |
| Storage (Lyophilized) | -20°C, desiccated, for up to 36 months | [3] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
I. Materials and Equipment
-
This compound powder (CAS: 2230850-47-0)
-
Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
II. Calculation of Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Mass (mg) = 10 mM × 1 mL × (374.44 g/mol / 1000 mg/g)
-
Mass (mg) = 3.7444 mg
-
Therefore, 3.74 mg of this compound is required to make 1 mL of a 10 mM stock solution.
III. Step-by-Step Procedure
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weighing: Carefully weigh out 3.74 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the vial containing the powder.
-
Dissolution: Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not dissolve completely, you can sonicate the vial in an ultrasonic bath for 5-10 minutes or gently warm the solution to 37°C.[4] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[4][5]
-
Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Application Notes and Best Practices
-
Safety Precautions: Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, as DMSO is readily absorbed through the skin and can carry dissolved compounds with it.
-
Solvent Quality: The use of anhydrous, high-purity DMSO is critical. DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly decrease the solubility of many organic compounds.[6] Using a fresh, unopened bottle or a properly stored anhydrous grade is recommended.
-
Working Dilutions: For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic.[7] Prepare intermediate dilutions in cell culture medium or a suitable buffer as needed for your experiment.
-
Stability and Handling: this compound is light-sensitive. Protect the solid compound and its solutions from light by using amber vials or by wrapping vials in aluminum foil. Always ensure the cap is tightly sealed to prevent solvent evaporation and moisture absorption.
-
Confirmation of Concentration: For applications requiring high precision, the concentration of the final stock solution can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, if a reference standard is available.
References
- 1. EHMT2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Ehmt2-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo formulation of Ehmt2-IN-2, a potent inhibitor of the histone methyltransferase Ehmt2 (also known as G9a). Due to the limited public data on the specific in vivo formulation of this compound, this document leverages established protocols for structurally similar and well-characterized Ehmt2 inhibitors, such as UNC0642, to provide a robust starting point for animal studies.
Introduction to Ehmt2 and In Vivo Studies
Euchromatic histone-lysine N-methyltransferase 2 (Ehmt2) is a key enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with gene silencing.[1] Dysregulation of Ehmt2 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] In vivo studies using animal models are crucial for evaluating the efficacy, pharmacokinetics, and potential toxicity of Ehmt2 inhibitors like this compound.
This compound is a potent inhibitor of Ehmt1 and Ehmt2 with an IC50 of less than 100 nM.[3][4][5] However, like many small molecule inhibitors, it is likely to be poorly soluble in aqueous solutions, presenting a significant challenge for in vivo delivery.
Challenges in Formulating Poorly Soluble Inhibitors
The development of effective in vivo formulations for poorly soluble compounds is a critical step in preclinical research. Challenges include:
-
Low Bioavailability: Poor solubility often leads to low absorption and bioavailability, particularly for oral administration.
-
Vehicle-Induced Toxicity: The solvents and excipients used to dissolve the compound can have their own toxic effects.
-
Precipitation at Injection Site: If the compound is not stable in the formulation, it can precipitate upon injection, leading to variable absorption and potential local tissue damage.
-
Inconsistent Dosing: Inhomogeneity of the formulation can result in inaccurate and inconsistent dosing.
Recommended In Vivo Formulation Protocol for this compound (Intraperitoneal Injection)
Based on successful in vivo studies with the structurally related Ehmt2 inhibitor UNC0642, an intraperitoneal (i.p.) route of administration is recommended for this compound to bypass limitations of oral bioavailability.[6][7] The following protocol provides a starting point for formulation development. It is essential to perform initial solubility and stability tests of this compound in the chosen vehicle before proceeding with animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Equipment:
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in a sterile tube. A commonly used vehicle for similar compounds consists of:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline
-
Note: The final concentrations of the vehicle components may need to be optimized based on the solubility of this compound.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound. Gentle warming or sonication may aid in dissolution.
-
Once fully dissolved in DMSO, add the PEG300 and vortex.
-
Next, add the Tween 80 and vortex.
-
Finally, add the saline dropwise while continuously vortexing to prevent precipitation.
-
-
Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
Administration: Administer the formulation to the animals via intraperitoneal injection at the desired dosage. Dosages for the similar inhibitor UNC0642 have ranged from 2.5 mg/kg to 5 mg/kg daily or every other day.[8][9][10]
Data Presentation
Table 1: Properties of this compound and Related Inhibitors
| Compound | Target(s) | IC50 | In Vivo Route | Reference |
| This compound | Ehmt1, Ehmt2 | < 100 nM | i.p. (recommended) | [3][4] |
| UNC0642 | G9a, GLP | < 2.5 nM | i.p. | [11] |
| UNC0638 | G9a, GLP | 15 nM (G9a), 19 nM (GLP) | (Poor PK) | [12] |
| A-366 | G9a, GLP | 3.3 nM (G9a), 38 nM (GLP) | i.p. | [12] |
Table 2: Example In Vivo Dosing Regimens for UNC0642
| Animal Model | Dosage | Administration Frequency | Study Outcome | Reference |
| Nude mice with J82 xenografts | 5 mg/kg | Every other day for 6 doses (i.p.) | Suppressed tumor growth | [9][10] |
| Neonatal PWS mouse model | 2.5 mg/kg | 5 consecutive days (i.p.) | Attenuated lethality | [8] |
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Simplified Ehmt2 signaling pathway and the action of this compound.
References
- 1. EHMT2 - Wikipedia [en.wikipedia.org]
- 2. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Newly developed oral bioavailable EHMT2 inhibitor as a potential epigenetic therapy for Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newly developed oral bioavailable EHMT2 inhibitor as a potential epigenetic therapy for Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Gene Expression Analysis Following Ehmt2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euchromatic histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a, is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This epigenetic modification is predominantly associated with transcriptional repression and the establishment of heterochromatin.[3][4] Dysregulation of Ehmt2 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4]
Ehmt2-IN-2 is a potent small molecule inhibitor of both Ehmt1 and Ehmt2, with IC50 values below 100 nM in biochemical and cellular assays.[5][6] By inhibiting the methyltransferase activity of Ehmt2, this compound is expected to reduce global H3K9me2 levels, leading to the reactivation of silenced genes, including tumor suppressor genes.[3] These application notes provide a comprehensive overview and detailed protocols for analyzing the gene expression changes induced by this compound treatment in a cellular context.
Disclaimer: As of the date of this document, there is no publicly available data on the specific effects of this compound on global gene expression. The quantitative data presented in the following tables are hypothetical and for illustrative purposes only. They are based on the known mechanism of action of Ehmt2 inhibitors and are intended to serve as a guide for researchers to format their own experimental results.
Data Presentation
Table 1: Hypothetical Gene Expression Changes Following this compound Treatment (RNA-Seq Data)
| Gene Symbol | Log2 Fold Change (this compound vs. DMSO) | p-value | Regulation | Putative Function |
| CDKN1A (p21) | 2.5 | < 0.01 | Upregulated | Cell cycle inhibitor, tumor suppressor |
| DAPK1 | 2.1 | < 0.01 | Upregulated | Pro-apoptotic protein, tumor suppressor |
| SIAH1 | 1.8 | < 0.05 | Upregulated | Induces apoptosis, tumor suppressor |
| CCND1 (Cyclin D1) | -1.5 | < 0.05 | Downregulated | Cell cycle progression |
| MYCN | -2.0 | < 0.01 | Downregulated | Oncogene, cell proliferation |
| KLF4 | 1.9 | < 0.05 | Upregulated | Transcription factor, tumor suppressor |
| WNT5A | -1.7 | < 0.05 | Downregulated | Wnt signaling pathway |
Table 2: Hypothetical qRT-PCR Validation of Differentially Expressed Genes
| Gene Symbol | Relative Quantification (Fold Change vs. DMSO) | Standard Deviation |
| CDKN1A | 4.8 | ± 0.5 |
| DAPK1 | 4.2 | ± 0.4 |
| SIAH1 | 3.5 | ± 0.3 |
| CCND1 | 0.4 | ± 0.05 |
| MYCN | 0.25 | ± 0.03 |
Table 3: Hypothetical Protein Level Changes Following this compound Treatment (Western Blot Quantification)
| Protein | Normalized Intensity (vs. Loading Control) | Fold Change (vs. DMSO) |
| H3K9me2 | 0.35 | 0.3 |
| p21 | 2.8 | 2.8 |
| Cyclin D1 | 0.5 | 0.5 |
| Total H3 | 1.0 | 1.0 |
Signaling Pathway Modulation
Treatment with this compound is expected to modulate signaling pathways involved in cell cycle regulation and apoptosis by reactivating the expression of key tumor suppressor genes. The diagram below illustrates the putative mechanism of action.
Caption: Mechanism of this compound action.
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effects of this compound on gene expression.
Experimental Workflow
Caption: Overall experimental workflow.
Protocol 1: RNA Sequencing (RNA-Seq)
Objective: To identify genome-wide changes in gene expression following this compound treatment.
Materials:
-
Cultured cells of interest
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
TRIzol reagent or equivalent RNA extraction kit
-
Ribo-Zero rRNA Removal Kit (or similar)
-
NEBNext Ultra II Directional RNA Library Prep Kit for Illumina
-
Agilent Bioanalyzer or similar for quality control
-
Illumina sequencer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or an equivalent volume of DMSO for the desired time course (e.g., 24, 48, 72 hours).
-
RNA Extraction: Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a NanoDrop spectrophotometer and Agilent Bioanalyzer (RIN > 8 is recommended).
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from 1-5 µg of total RNA using a Ribo-Zero kit.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, incorporating dUTP.
-
Perform end repair, A-tailing, and ligate Illumina sequencing adapters.
-
Digest the dUTP-containing second strand to ensure strand specificity.
-
Amplify the library by PCR.
-
-
Sequencing: Quantify the final library and perform sequencing on an Illumina platform (e.g., NovaSeq) to a desired read depth.
-
Data Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Align reads to a reference genome using an aligner like STAR.
-
Quantify gene expression levels (e.g., using featureCounts).
-
Perform differential gene expression analysis between this compound and DMSO-treated samples (e.g., using DESeq2 or edgeR).
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the expression changes of specific genes identified by RNA-Seq.
Materials:
-
cDNA (synthesized from RNA extracted as in Protocol 1)
-
Gene-specific forward and reverse primers
-
SYBR Green qPCR Master Mix
-
Real-time PCR instrument
Procedure:
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
Primer Design: Design primers for target genes and a reference gene (e.g., GAPDH, ACTB) with an amplicon size of 70-200 bp.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and gene:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL diluted cDNA
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Run the qPCR on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene and comparing to the DMSO control.
Protocol 3: Western Blotting
Objective: To assess the protein levels of Ehmt2 targets and the global reduction of H3K9me2.
Materials:
-
Protein lysates from treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-H3K9me2, anti-p21, anti-Cyclin D1, anti-Total H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse harvested cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply chemiluminescent substrate and visualize the bands using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin or Total H3 for histone modifications).
Protocol 4: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To map the genome-wide distribution of H3K9me2 marks and assess changes after this compound treatment.
Materials:
-
Treated cells
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Anti-H3K9me2 antibody
-
Protein A/G magnetic beads
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
ChIP-Seq library preparation kit
Procedure:
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium. Quench with glycine.
-
Chromatin Preparation: Harvest and lyse cells to isolate nuclei. Sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with anti-H3K9me2 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence on an Illumina platform.
-
Data Analysis:
-
Align reads to a reference genome.
-
Perform peak calling to identify regions enriched for H3K9me2.
-
Perform differential binding analysis to compare H3K9me2 enrichment between this compound and DMSO-treated samples.
-
Annotate peaks to nearby genes.
-
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for the Ehmt2 Inhibitor UNC0638
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target protein in a cellular context. This technique relies on the principle that the thermal stability of a protein is altered upon ligand binding. By subjecting cells or cell lysates to a temperature gradient and subsequently measuring the amount of soluble protein, one can determine the extent of drug-target interaction. This document provides a detailed protocol for performing a CETSA to assess the target engagement of UNC0638, a potent and selective inhibitor of the histone methyltransferase Ehmt2 (also known as G9a).
Euchromatic histone-lysine N-methyltransferase 2 (Ehmt2) is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks primarily associated with transcriptional repression.[1] Dysregulation of Ehmt2 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] UNC0638 is a cell-penetrant chemical probe that inhibits Ehmt2 and its homolog Ehmt1 (GLP) with high potency.[1] Verifying the direct binding of UNC0638 to Ehmt2 in cells is a critical step in its validation as a chemical probe and for the development of related drug candidates.
Principle of the Assay
The CETSA method is based on the ligand-induced stabilization of a target protein to thermal denaturation. When a small molecule inhibitor like UNC0638 binds to its target protein, Ehmt2, it forms a more stable complex. Upon heating, this complex is more resistant to unfolding and aggregation compared to the unbound protein. Consequently, a higher amount of soluble Ehmt2 will be detected in the presence of the inhibitor at elevated temperatures. This difference in thermal stability, often quantified as a change in the melting temperature (ΔTm), serves as a direct measure of target engagement.
Signaling Pathway of Ehmt2
Ehmt2 primarily functions to repress gene transcription through the methylation of H3K9. This action is often part of a larger complex of proteins that regulate chromatin structure and gene expression. The following diagram illustrates a simplified signaling pathway involving Ehmt2.
Caption: Simplified signaling pathway of Ehmt2 (G9a) in gene silencing and its inhibition by UNC0638.
Experimental Workflow
The following diagram outlines the major steps in the Cellular Thermal Shift Assay protocol.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol
This protocol is designed for mammalian cell lines and subsequent analysis by Western blotting.
Materials and Reagents:
-
Cell Line: A suitable mammalian cell line expressing detectable levels of endogenous Ehmt2 (e.g., HEK293T, MCF-7).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
UNC0638: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Vehicle Control: Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
BCA Protein Assay Kit: For protein concentration determination.
-
SDS-PAGE Gels and Buffers: For protein electrophoresis.
-
PVDF Membranes: For Western blotting.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-Ehmt2/G9a antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: For detection.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Divide the cell suspension into two main groups: one for vehicle (DMSO) treatment and one for UNC0638 treatment.
-
Incubate the cells with the desired final concentration of UNC0638 (e.g., 1-10 µM) or an equivalent volume of DMSO for 1-2 hours at 37°C.
-
-
Thermal Shift:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include a non-heated control (room temperature).
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Alternatively, use a suitable lysis buffer with mechanical disruption.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the soluble fraction for each sample using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ehmt2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Ehmt2 at each temperature point for both the vehicle and UNC0638-treated samples.
-
Normalize the band intensities to the non-heated control for each treatment group.
-
Plot the normalized band intensities as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both curves.
-
The difference in Tm between the UNC0638-treated and vehicle-treated samples (ΔTm) represents the thermal shift induced by the inhibitor.
-
Data Presentation
The following tables summarize key quantitative data for the Ehmt2 inhibitor UNC0638 and provide representative CETSA data for a related class of enzymes, histone methyltransferases.
Table 1: Inhibitor Profile of UNC0638
| Parameter | Value | Reference |
| Target(s) | Ehmt2 (G9a), Ehmt1 (GLP) | [1][3] |
| IC50 (Ehmt2/G9a) | <15 nM | [1][3] |
| IC50 (Ehmt1/GLP) | 19 nM | [1][3] |
| Mechanism of Action | Substrate-competitive inhibitor | [4] |
| Cellular H3K9me2 IC50 | 81 nM (MDA-MB-231 cells) | [1] |
Table 2: Representative CETSA Data for Histone Methyltransferase Inhibitors
| Compound | Target | Cell Line | CETSA EC50 | Thermal Shift (ΔTm) | Reference |
| EPZ028862 | SMYD3 | A549 | ~1.4 µM | Not explicitly stated, but dose-dependent stabilization observed. | [5] |
Troubleshooting and Considerations
-
Low Signal: Ensure sufficient expression of Ehmt2 in the chosen cell line. Optimize antibody concentrations and detection methods.
-
High Background: Optimize blocking and washing steps during the Western blot procedure.
-
No Thermal Shift: The inhibitor may not be cell-permeable or may not bind to the target under the assay conditions. Verify cell permeability and consider using cell lysates for initial experiments. The concentration of the inhibitor may also need to be optimized.
-
Irreproducible Results: Ensure precise temperature control and consistent sample handling throughout the protocol.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the intracellular target engagement of small molecule inhibitors. This protocol provides a comprehensive framework for assessing the interaction between the Ehmt2 inhibitor UNC0638 and its target protein. By demonstrating a positive thermal shift, researchers can gain high confidence in the on-target activity of their compounds, a critical step in the drug discovery and chemical biology pipeline.
References
- 1. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publications — CETSA [cetsa.org]
- 4. EHMT2 (G9a) activation in mantle cell lymphoma and its associated DNA methylation and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ehmt2-IN-2 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ehmt2-IN-2, a potent inhibitor of the histone methyltransferase Ehmt2 (also known as G9a). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Ehmt2, a histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3] This methylation is a key epigenetic mark associated with transcriptional repression.[1][2] By inhibiting Ehmt2, this compound prevents the formation of these repressive marks, leading to the reactivation of silenced genes, including tumor suppressor genes.[1] This can result in the induction of apoptosis, cell cycle arrest, and a reduction in cell proliferation in cancer cells where Ehmt2 is often overexpressed.[1][4][5][6]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-line dependent. However, based on studies with similar potent Ehmt2 inhibitors, a starting range of 100 nM to 1 µM is recommended for initial experiments.[7][8] It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: Treatment duration can vary from 24 to 96 hours, depending on the experimental endpoint.[4][9] For assessing changes in histone methylation marks (H3K9me2), a shorter treatment of 24-48 hours may be sufficient.[4] For functional assays such as cell viability or apoptosis, longer incubation times of 72-96 hours might be necessary to observe significant effects.[9]
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with Ehmt2 inhibitors like this compound can lead to a variety of cellular effects, including:
-
Reduced Cell Proliferation: Inhibition of Ehmt2 has been shown to decrease the proliferation of various cancer cell lines.[4][5][6][9]
-
Induction of Apoptosis: Ehmt2 inhibition can trigger programmed cell death.[4][6]
-
Cell Cycle Arrest: The compound may cause cells to arrest at different phases of the cell cycle.[10]
-
Changes in Gene Expression: Expect to see altered expression of genes regulated by H3K9 methylation.[1]
-
Modulation of Signaling Pathways: Ehmt2 inhibition can impact pathways such as Wnt signaling.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | Concentration of this compound is too low. | Perform a dose-response curve starting from a low nanomolar range up to the low micromolar range to determine the optimal concentration for your cell line. |
| Treatment duration is too short. | Increase the incubation time. Effects on cell viability may take 72 hours or longer to become apparent.[9] | |
| Cell line is resistant to Ehmt2 inhibition. | Consider using a different cell line or combining this compound with other therapeutic agents to enhance sensitivity.[12] | |
| High levels of cell death, even at low concentrations. | Cell line is highly sensitive to this compound. | Reduce the concentration range in your dose-response experiments. Start with picomolar concentrations and carefully titrate upwards. |
| Off-target effects of the compound. | Ensure the specificity of the inhibitor by performing control experiments, such as rescuing the phenotype with overexpression of Ehmt2. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Maintain consistent cell seeding densities across all experiments as cell confluency can affect drug response. |
| Inconsistent inhibitor preparation. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. | |
| Difficulty in detecting changes in H3K9me2 levels. | Inefficient antibody for Western blot or ChIP. | Validate your H3K9me2 antibody using positive and negative controls. |
| Insufficient treatment time or concentration. | Increase the concentration of this compound or the duration of treatment. A time-course experiment is recommended. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on various Ehmt2 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Potent Ehmt2 Inhibitors in Biochemical and Cellular Assays
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical/Cellular | Ehmt1/Ehmt2 | <100 nM | [7][13] |
| UNC0646 | Biochemical | G9a (Ehmt2) | 6 nM | [7] |
| UNC0646 | Cellular (H3K9me2 reduction) | G9a (Ehmt2) | 26 nM | [7] |
| UNC0638 | Biochemical | G9a (Ehmt2) | 15 nM | [7] |
| BIX-01294 | Cellular (Cell Proliferation) | Ehmt2 | Dose-dependent effect (2.5-10 µg/ml) | [4] |
Table 2: Effects of Ehmt2 Inhibition on Cell Proliferation and Apoptosis
| Inhibitor | Cell Line | Concentration | Treatment Duration | Effect | Reference |
| BIX-01294 | Neuroblastoma (LA1-55n, IMR-5, NMB) | 2.5 - 10 µg/ml | 24 - 48 h | Significant inhibition of cell proliferation.[4] | [4] |
| BIX-01294 | Neuroblastoma (LA1-55n) | 2.5 - 10 µg/ml | 24 h | Dose-dependent increase in caspase 3/7 activity.[4] | [4] |
| shEHMT2 | Cervical Cancer (SiHa) | N/A | 72 - 96 h | Significantly reduced cell viability.[9] | [9] |
| UNC0642 | Rhabdomyosarcoma (JR1, RD) | Not specified | 8 days | Strong effect on viability.[11] | [11] |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
2. Western Blot for H3K9me2 Levels
-
Cell Lysis: Treat cells with the desired concentrations of this compound for 24-48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K9me2 and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. mdpi.com [mdpi.com]
- 4. Histone lysine methyltransferase EHMT2 is involved in proliferation, apoptosis, cell invasion and DNA methylation of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. mdpi.com [mdpi.com]
- 11. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma | eLife [elifesciences.org]
- 12. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Ehmt2-IN-2 stability in cell culture media
Welcome to the technical support center for Ehmt2-IN-2. This guide provides detailed information, troubleshooting advice, and protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: We recommend using dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution of this compound.
Q2: How should I store the this compound stock solution?
A2: For long-term storage, the DMSO stock solution should be stored at -80°C, which is expected to be stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. To avoid repeated freeze-thaw cycles that can lead to degradation, we recommend aliquoting the stock solution into smaller, single-use volumes.[1]
Q3: What is the stability of this compound in aqueous cell culture media?
A3: The specific stability of this compound in various cell culture media has not been publicly documented. The stability can be influenced by several factors, including the media composition, pH, temperature, and exposure to light. Some small molecule inhibitors can lose their potency in aqueous solutions over time.[2] Therefore, we strongly recommend that you determine the stability of this compound in your specific experimental conditions. A detailed protocol for this is provided in the Troubleshooting Guide below.
Q4: How can I avoid precipitation of this compound when adding it to my cell culture medium?
A4: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous medium. To minimize this, it is advisable to first dilute the concentrated stock solution into a series of intermediate DMSO concentrations before adding it to the cell culture medium.[2] It is also important to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Q5: At what concentration should I use this compound in my cell-based assays?
A5: this compound is a potent inhibitor of EHMT1 and EHMT2 with IC50 values below 100 nM in biochemical and cellular assays.[1][3] For cell-based assays, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[4][5][6] A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Troubleshooting Guide: Assessing this compound Stability
If you are observing inconsistent or lower-than-expected activity of this compound in your experiments, it may be due to its degradation in the cell culture medium. This guide provides a workflow to assess its stability.
Issue: Inconsistent experimental results or loss of inhibitor activity.
Potential Cause: Degradation of this compound in the cell culture medium during the incubation period.
Solution: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions.
Experimental Workflow for Stability Assessment
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
-80°C freezer
-
LC-MS or HPLC system
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into your complete cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.1%).
-
-
Incubation:
-
Aliquot the this compound containing medium into sterile tubes or wells of a plate.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot for analysis. The "0 hour" time point should be collected immediately after preparation.
-
-
Sample Storage:
-
Immediately freeze the collected samples at -80°C to halt any further degradation until you are ready for analysis.
-
-
Sample Analysis by LC-MS or HPLC:
-
Thaw the samples and prepare them for analysis according to your LC-MS or HPLC protocol. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.[7]
-
Develop an analytical method to separate and quantify this compound. This will involve optimizing the mobile phase, column, and detection parameters.[8][9]
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to accurately quantify the amount of inhibitor remaining at each time point.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample from the different time points.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) of the compound in your cell culture medium.
-
Data Presentation
The results of your stability study can be summarized in the following table:
| Time Point (Hours) | Concentration of this compound (µM) - Replicate 1 | Concentration of this compound (µM) - Replicate 2 | Concentration of this compound (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | 100% | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 |
Signaling Pathway
Ehmt2 (also known as G9a) is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This epigenetic modification is generally associated with transcriptional repression. By inhibiting Ehmt2, this compound can lead to the reactivation of silenced genes.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. support.collaborativedrug.com [support.collaborativedrug.com]
- 7. lcms.cz [lcms.cz]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Inconsistent Results with Ehmt2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with Ehmt2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Ehmt2 and why is it a target of interest?
Euchromatic Histone Methyltransferase 2 (Ehmt2), also known as G9a, is a key enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1] This methylation mark is primarily associated with transcriptional repression and the formation of heterochromatin.[1] Dysregulation of Ehmt2 activity is implicated in various diseases, including cancer, which makes it a compelling target for therapeutic development.[2][3]
Q2: How do Ehmt2 inhibitors work?
Ehmt2 inhibitors typically function by competing with the enzyme's cofactor, S-adenosyl-methionine (SAM), or its histone substrate.[1] By binding to the active site of Ehmt2, these small molecules prevent the transfer of methyl groups to H3K9, thereby inhibiting its catalytic activity.[1] This leads to a reduction in global H3K9me2 levels and can reactivate the expression of silenced genes.
Q3: What are some commonly used Ehmt2 inhibitors?
Several small molecule inhibitors of Ehmt2 are widely used in research. These include UNC0642, UNC0638, and BIX-01294. While their core mechanism is similar, they may have different potency and selectivity profiles.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for common Ehmt2 inhibitors can vary depending on the assay conditions and cell line used. Below is a summary of reported IC50 values against Ehmt2/G9a.
| Inhibitor | Reported IC50 against Ehmt2/G9a | Reference Cell Lines/Assay Conditions |
| UNC0642 | ~3.49 µM | T-ALL cell lines[4] |
| UNC0638 | ~2.53 µM | T-ALL cell lines[4] |
| BIX-01294 | ~2.52 µM | T-ALL cell lines[4] |
Note: IC50 values can be cell-type specific and influenced by experimental conditions. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific model system.
Experimental Protocols
Key Experiment: Western Blot for H3K9me2 Reduction
A primary method to confirm the cellular activity of an Ehmt2 inhibitor is to assess the global levels of H3K9me2 by Western blot.
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight before treating with a range of concentrations of the Ehmt2 inhibitor (and a vehicle control, e.g., DMSO) for your desired time point (e.g., 48-72 hours).
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
-
Extract histones from the nuclear pellet using an acidic extraction method (e.g., with 0.2 M HCl or H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-PAGE gel (e.g., 15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me2 (e.g., Abcam ab1220) overnight at 4°C.[5]
-
As a loading control, also probe for total Histone H3 (e.g., Abcam ab1791).[5]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for H3K9me2 and normalize them to the total H3 loading control. A dose-dependent decrease in the normalized H3K9me2 signal indicates successful inhibition of Ehmt2.[6]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for the Ehmt2 inhibitor.
-
Question: Why am I observing significant variability in the IC50 values of my Ehmt2 inhibitor between experiments?
-
Answer:
-
Cell Passage Number: High passage numbers can lead to genetic and phenotypic drift in cell lines, affecting their sensitivity to drugs. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variations in growth rates and, consequently, apparent drug sensitivity. Ensure precise and consistent cell seeding for all dose-response assays.
-
Inhibitor Stability: Ehmt2 inhibitors, like many small molecules, can be unstable in solution or in cell culture media over time. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Consider the stability of the compound in your specific cell culture medium and incubation conditions.[7][8]
-
Assay Timing: The timing of the assay readout can significantly impact the calculated IC50. Ensure that the assay is performed at a consistent time point after inhibitor treatment.
-
Issue 2: No significant decrease in global H3K9me2 levels after treatment.
-
Question: I've treated my cells with the Ehmt2 inhibitor, but I don't see a reduction in H3K9me2 levels by Western blot. What could be the problem?
-
Answer:
-
Insufficient Inhibitor Concentration or Treatment Duration: The inhibitor concentration may be too low, or the treatment time may be too short to effect a measurable change in histone methylation. Perform a dose-response and time-course experiment to determine the optimal conditions. Some studies show a reduction in H3K9me2 after 48 hours of treatment.[9]
-
Inhibitor Solubility: Poor solubility of the inhibitor in your cell culture medium can lead to a lower effective concentration. Ensure the inhibitor is fully dissolved in your stock solution (typically DMSO) and that it does not precipitate when diluted in the final culture medium.
-
Histone Extraction and Western Blot Protocol: Issues with the histone extraction or Western blot protocol can lead to poor signal. Ensure complete cell lysis and efficient histone extraction. Verify the quality of your primary antibodies for H3K9me2 and total H3.
-
Cell Line Specific Effects: Some cell lines may have lower basal Ehmt2 activity or may be less sensitive to the inhibitor. Confirm that your cell line expresses Ehmt2.
-
Issue 3: High cell toxicity observed even at low inhibitor concentrations.
-
Question: My cells are dying at concentrations of the Ehmt2 inhibitor where I don't expect to see significant toxicity. What should I do?
-
Answer:
-
Off-Target Effects: All inhibitors have the potential for off-target effects, which may contribute to cytotoxicity. It is good practice to use a second, structurally different inhibitor of Ehmt2 or an siRNA/shRNA knockdown approach to confirm that the observed phenotype is due to Ehmt2 inhibition.[1]
-
Vehicle (DMSO) Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your specific cell line (typically ≤ 0.1%).
-
Cell Health: Unhealthy cells are more susceptible to stress and toxic effects. Ensure you are using healthy, actively dividing cells for your experiments.
-
Issue 4: Variability in phenotypic readouts (e.g., gene expression, cell viability) between experiments.
-
Question: I am seeing inconsistent results in my downstream assays after Ehmt2 inhibitor treatment. How can I improve reproducibility?
-
Answer:
-
Confirm Target Engagement: Before proceeding to downstream phenotypic assays, always confirm that your Ehmt2 inhibitor is active in your system by measuring the reduction in H3K9me2 levels.
-
Strict Protocol Adherence: Minor variations in experimental protocols can lead to significant differences in results. Maintain strict consistency in all steps, including cell culture conditions, inhibitor preparation and addition, incubation times, and assay procedures.
-
Biological Replicates: Always include multiple biological replicates in your experimental design to account for inherent biological variability.
-
Visualizations
Caption: Ehmt2 signaling pathway and point of inhibition.
References
- 1. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma | eLife [elifesciences.org]
- 4. Identification of an Epi-metabolic dependency on EHMT2/G9a in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming Ehmt2-IN-2 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of Ehmt2-IN-2 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is Ehmt2 and why is confirming target engagement of its inhibitors important?
A1: Ehmt2 (Euchromatic Histone Lysine Methyltransferase 2), also known as G9a, is a crucial enzyme that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This epigenetic modification is generally associated with transcriptional repression, playing a significant role in gene silencing.[1][3] Dysregulation of Ehmt2 activity is implicated in various diseases, including cancer.[4][5] Therefore, inhibitors of Ehmt2, such as this compound, are promising therapeutic agents. Confirming that this compound directly binds to and inhibits Ehmt2 in cells (target engagement) is a critical step in drug development to ensure its mechanism of action and to interpret cellular phenotypes correctly.
Q2: What are the primary methods to confirm this compound target engagement in cells?
A2: The three main methods to confirm this compound target engagement are:
-
Western Blotting for H3K9me2 levels: A direct readout of Ehmt2's enzymatic activity.
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that confirms direct binding of the inhibitor to Ehmt2.[6][7]
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing: To assess changes in Ehmt2 occupancy at specific gene promoters.
Q3: What is the expected outcome of a successful target engagement experiment with this compound?
A3: A successful experiment will demonstrate:
-
A dose-dependent reduction in the global levels of H3K9me2 upon treatment with this compound.
-
An increase in the thermal stability of the Ehmt2 protein in the presence of this compound in a CETSA experiment.
-
A potential decrease in the occupancy of Ehmt2 at the promoter regions of its target genes, leading to their re-expression.
Quantitative Data Summary
The following tables summarize the potency of this compound and other common Ehmt2 inhibitors, as well as the observed effects on H3K9me2 levels.
Table 1: Potency of various Ehmt2 Inhibitors
| Compound | Target(s) | IC50 | Reference |
| This compound | EHMT1, EHMT2 | <100 nM | [1][8] |
| UNC0642 | G9a, GLP | <2.5 nM | [9] |
| UNC0638 | G9a, GLP | 15 nM (G9a), 19 nM (GLP) | |
| BIX-01294 | G9a, GLP | 1.7 µM (G9a), 0.9 µM (GLP) | [1] |
Table 2: Cellular Effects of Ehmt2 Inhibitors on H3K9me2 Levels
| Compound | Cell Line | Concentration | Effect on H3K9me2 | Reference |
| UNC0642 | PANC-1 | 0.04 µM (IC50) | Reduction in cellular H3K9me2 | [9] |
| UNC0642 | T24, J82 | 1-20 µM | Dose-dependent decrease | [10] |
| BIX-01294 | Mouse Embryonic Fibroblasts | 1.3 µM | Marked reduction in global levels | [3][11] |
| UNC0638 | Human Erythroid Cells | 0.25 µM | Decrease in global levels | [12] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Western Blot for H3K9me2 Levels
This protocol assesses the enzymatic activity of Ehmt2 by measuring the levels of its product, H3K9me2.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane (0.22 µm)
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-range of this compound (and a vehicle control) for 24-48 hours.
-
Lysate Preparation: Harvest cells and lyse in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 10-20 µg of protein per lane on a high-percentage SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K9me2 and anti-Total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the Total Histone H3 signal.
Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of this compound to Ehmt2 by measuring changes in the protein's thermal stability.[6][7][13]
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Antibody for Ehmt2 for Western blotting or ELISA
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant (containing soluble protein) and analyze the amount of soluble Ehmt2 by Western blot or ELISA.
-
Analysis: Plot the amount of soluble Ehmt2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Chromatin Immunoprecipitation (ChIP)
This protocol determines if this compound affects the binding of Ehmt2 to the promoter regions of its target genes.
Materials:
-
Cells of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and wash buffers
-
Sonicator or Micrococcal Nuclease
-
Anti-Ehmt2 antibody
-
Protein A/G magnetic beads
-
DNA purification kit
-
Primers for target gene promoters (for qPCR)
Procedure:
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with formaldehyde. Quench with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-Ehmt2 antibody overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of known Ehmt2 target genes. A decrease in the amount of precipitated DNA in this compound treated cells suggests that the inhibitor displaces Ehmt2 from its target promoters.
Troubleshooting Guides
Western Blot for H3K9me2
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak H3K9me2 signal | Insufficient protein loading. | Load at least 20 µg of total protein.[5] For histone modifications, a nuclear extraction may provide a more concentrated sample. |
| Poor antibody quality. | Use a ChIP-grade antibody validated for Western blotting. | |
| Inefficient transfer of low molecular weight histones. | Use a 0.22 µm PVDF membrane and optimize transfer conditions (e.g., wet transfer). | |
| High background | Insufficient blocking. | Block for at least 1 hour at room temperature or overnight at 4°C. Add 0.05% Tween-20 to the blocking buffer.[14] |
| Primary antibody concentration is too high. | Titrate the primary antibody to the optimal concentration. | |
| Inconsistent results | Variation in cell treatment or lysis. | Ensure consistent cell density, treatment times, and lysis conditions. Always include a positive control (untreated cells) and a loading control (Total H3). |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | The compound does not stabilize the target protein upon binding. | This is a possibility for some compounds. Confirm target inhibition through an enzymatic assay. |
| Incorrect temperature range tested. | Optimize the heating temperature range to properly capture the melting curve of Ehmt2. | |
| Poor antibody performance in the detection step. | Validate the antibody for its ability to detect the soluble, native form of Ehmt2. | |
| High variability between replicates | Inconsistent cell lysis. | Ensure complete and uniform cell lysis across all samples. Freeze-thaw cycles can be effective.[15] |
| Uneven heating. | Use a PCR cycler with a heated lid for precise and uniform temperature control. | |
| Protein is insoluble even at low temperatures | The protein is inherently unstable or prone to aggregation. | Optimize the lysis buffer composition (e.g., add detergents or chaotropic agents). |
Chromatin Immunoprecipitation (ChIP)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low ChIP signal (low DNA yield) | Inefficient immunoprecipitation. | Use a high-quality, ChIP-validated antibody. Ensure sufficient antibody concentration and incubation time. |
| Insufficient or over-fragmented chromatin. | Optimize sonication or enzymatic digestion to achieve fragments between 200-1000 bp.[16] | |
| High background (high signal in IgG control) | Non-specific binding to beads or antibody. | Pre-clear the chromatin with beads before immunoprecipitation. Ensure adequate washing steps. |
| Too much antibody or chromatin used. | Titrate the amount of antibody and chromatin for optimal signal-to-noise ratio.[16] | |
| No enrichment at target genes | The selected genes are not true targets of Ehmt2 in the cell line used. | Use previously validated Ehmt2 target genes from the literature for your specific cell type. |
| The inhibitor does not displace Ehmt2 from chromatin. | The inhibitor may be an allosteric inhibitor that does not affect DNA binding. In this case, CETSA and Western blot for H3K9me2 are more direct readouts of target engagement. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Addressing Ehmt2-IN-2 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to Ehmt2-IN-2 and other G9a/EHMT2 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (Ehmt2), also known as G9a. Ehmt2 is a histone methyltransferase that catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3] This methylation mark is associated with transcriptional repression.[1][3] In many cancers, Ehmt2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell survival and proliferation.[1] this compound and similar inhibitors bind to the catalytic SET domain of Ehmt2, preventing the transfer of methyl groups and leading to the reactivation of silenced tumor suppressor genes, which can induce apoptosis, cell cycle arrest, or autophagy.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Acquired resistance to Ehmt2 inhibitors can arise through several mechanisms. These can be broadly categorized as:
-
Target-related alterations: While not yet widely documented for Ehmt2 inhibitors, this could theoretically involve mutations in the EHMT2 gene that prevent inhibitor binding without compromising the enzyme's catalytic activity.
-
Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of Ehmt2 inhibition. Common bypass pathways include the PI3K/AKT/mTOR and Wnt/β-catenin signaling cascades.[5] Activation of these pathways can promote cell survival and proliferation independently of the epigenetic state regulated by Ehmt2.
-
Changes in the G9a/GLP complex: Ehmt2 (G9a) often functions as a heterodimer with G9a-like protein (GLP/Ehmt1).[6] Alterations in the expression or interaction of these components could potentially affect inhibitor efficacy.
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.
-
Activation of compensatory epigenetic mechanisms: Cells might upregulate other histone methyltransferases or alter the activity of histone demethylases to counteract the effects of Ehmt2 inhibition. For instance, changes in the activity of enzymes regulating H3K27 methylation, another repressive mark, could compensate for the loss of H3K9me2.[7]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value for the resistant line is a strong indicator of acquired resistance.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell plating density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Both too low and too high densities can affect drug sensitivity. |
| Inhibitor stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Assay interference | Some inhibitors can interfere with the chemistry of viability assays (e.g., MTT, MTS). Consider using an alternative method, such as a resazurin-based assay or a direct cell counting method (e.g., trypan blue exclusion or automated cell counter). |
| Inconsistent incubation times | Ensure consistent timing for drug treatment and assay readout across all plates and experiments. |
Problem 2: No significant difference in H3K9me2 levels after this compound treatment in suspected resistant cells.
| Possible Cause | Troubleshooting Suggestion |
| Ineffective inhibitor concentration | Confirm the IC50 in your sensitive parental cell line. Use a concentration known to be effective in the sensitive line for your initial experiments with the resistant line. |
| Drug efflux | Treat cells with a known inhibitor of ABC transporters (e.g., verapamil) in combination with this compound to see if sensitivity and H3K9me2 reduction are restored. |
| Western blot issues | Histone modifications can be challenging to detect. Ensure you are using a validated antibody for H3K9me2 and consider performing a histone extraction to enrich for your target. Use a total H3 antibody as a loading control.[8][9] |
| Compensatory mechanisms | Investigate the expression and activity of other histone methyltransferases and demethylases using RT-qPCR, Western blotting, or proteomic analysis. |
Quantitative Data
The following table summarizes the IC50 values of various G9a/EHMT2 inhibitors in different cancer cell lines, providing a reference for expected potency. Note that IC50 values can vary depending on the cell line and assay conditions.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 (µM) |
| A-366 | PC-3 (Prostate) | Cell Viability | ~0.0033 |
| BIX-01294 | MDA-MB-231 (Breast) | Cell Growth | ~2.5 |
| UNC0638 | MDA-MB-231 (Breast) | Cell Growth | ~1.5 |
| HKMT-1-005 | MDA-MB-231 (Breast) | Cell Viability | ~0.5 |
Data compiled from multiple sources for illustrative purposes.[2][10]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor cell growth: Observe the cells daily. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Gradual dose escalation: Once the cells are growing steadily in the presence of the inhibitor, subculture them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat dose escalation: Continue this process of gradual dose escalation, allowing the cells to adapt and resume proliferation at each new concentration.
-
Characterize resistant population: After several months (typically 6-12), the cells should be able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50). At this point, perform a new dose-response assay to confirm the shift in IC50 compared to the parental line.
-
Cryopreserve resistant cells: Once resistance is confirmed, expand the cell line and cryopreserve vials at different passage numbers.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol outlines the key steps for performing ChIP to assess the levels of H3K9me2 at specific gene promoters.
Materials:
-
Sensitive and resistant cancer cell lines
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K9me2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde to crosslink proteins to DNA. Quench with glycine.
-
Cell lysis and sonication: Lyse the cells to release nuclei, then sonicate the nuclear lysate to shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K9me2 antibody or a control IgG overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and reverse crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter regions of genes of interest (e.g., known tumor suppressor genes). Compare the enrichment of H3K9me2 in the resistant versus sensitive cell lines.
Visualizations
References
- 1. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone methyltransferases EHMT1 and EHMT2 (GLP/G9A) maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action and resistance in histone methylation-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of EHMT2 Inhibition: A Technical Support Guide to Off-Target Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
The study of Euchromatic Histone Methyltransferase 2 (EHMT2), also known as G9a, has opened promising avenues in epigenetic drug discovery. However, the therapeutic application of EHMT2 inhibitors is often complicated by their off-target activities, particularly against kinases, which can lead to unforeseen experimental outcomes and potential toxicities. This technical support center provides a comprehensive resource to help researchers anticipate, troubleshoot, and interpret the off-target effects of commonly used EHMT2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to consider the off-target kinase activity of EHMT2 inhibitors?
Q2: Which are the most common EHMT2 inhibitors and what is known about their kinase selectivity?
A2: The most widely studied EHMT2 inhibitors include UNC0642, UNC0638, and BIX-01294.
-
UNC0642 and UNC0638 are generally considered highly selective for EHMT2/GLP over other methyltransferases and have shown minimal activity against broad kinase panels.[2][3] For instance, UNC0638 exhibited less than 10% inhibition against a panel of 24 kinases at a 1 µM concentration.[3] Similarly, UNC0642 was found to be over 300-fold more selective for G9a/GLP compared to a wide range of kinases.[4] However, it's important to note that "minimal activity" does not mean zero activity, and at higher concentrations, off-target kinase effects may become apparent.
-
BIX-01294 is an earlier generation inhibitor known for more significant off-target effects and cellular toxicity, which may not be solely due to EHMT2 inhibition.[1] Its off-target profile is less well-defined in publicly available kinase screening data, necessitating careful experimental controls.
Q3: My cells are showing unexpected phenotypes after treatment with an EHMT2 inhibitor. Could this be due to off-target kinase activity?
A3: Yes, unexpected phenotypes are a common indicator of off-target effects. For example, if you observe changes in cell proliferation, apoptosis, or morphology that are inconsistent with the known functions of EHMT2, it is prudent to investigate potential off-target kinase signaling. A common off-target of BIX-01294 is the VEGFR-2 signaling pathway, which could lead to altered angiogenesis-related cellular responses.[5]
Q4: How can I experimentally validate that the observed effect is due to off-target kinase activity?
A4: To dissect on-target versus off-target effects, consider the following approaches:
-
Use multiple, structurally distinct EHMT2 inhibitors: If a phenotype is observed with BIX-01294 but not with the more selective UNC0642 or UNC0638, it is more likely an off-target effect of BIX-01294.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of EHMT2. If the phenotype persists, it is likely an off-target effect.
-
Direct kinase activity assays: If you hypothesize that a specific kinase is being inhibited off-target, you can perform in vitro or in-cell assays to measure the activity of that kinase in the presence of the EHMT2 inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of the inhibitor to a suspected off-target kinase in a cellular context.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between different EHMT2 inhibitors. | Inhibitors have different off-target kinase profiles. | 1. Compare the known kinome selectivity data for the inhibitors used. 2. Use a more selective inhibitor (e.g., UNC0642) as a control. 3. Validate key findings using non-pharmacological methods like siRNA/shRNA knockdown of EHMT2. |
| Observed phenotype does not align with known EHMT2 function. | Off-target inhibition of a kinase is modulating a different signaling pathway. | 1. Review the off-target data for your inhibitor. 2. Use pathway analysis tools to identify potential signaling cascades affected by the known off-target kinases. 3. Use specific inhibitors for the suspected off-target kinase to see if you can replicate the phenotype. |
| High cellular toxicity at effective EHMT2 inhibitory concentrations. | The inhibitor may have potent off-target activity against essential kinases or other proteins. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Switch to a more selective and less toxic inhibitor like UNC0642.[6] 3. For BIX-01294, be aware of its known cytotoxicity and consider it a less specific tool.[7] |
| Difficulty interpreting kinome scan data. | Understanding the format and significance of large-scale screening data can be challenging. | 1. Focus on kinases with significant inhibition (e.g., >50% inhibition at a given concentration). 2. Cross-reference hits with known biological functions relevant to your experimental system. 3. Consult with a bioinformatician to help analyze and visualize the data. |
Off-Target Kinase Activity Data
The following tables summarize the publicly available off-target kinase activity data for common EHMT2 inhibitors. It is important to note that comprehensive, quantitative kinome-wide screening data for these compounds is not always readily accessible in the public domain. The information provided is based on published findings.
Table 1: Off-Target Profile of UNC0642
| Target | Assay Type | Value | Notes |
| EHMT2/G9a (On-Target) | Biochemical IC50 | <2.5 nM | Potent on-target activity.[8] |
| EHMT1/GLP (On-Target) | Biochemical IC50 | <2.5 nM | Potent on-target activity.[8] |
| Kinase Panel (50 kinases) | Biochemical Screen | No significant activity detected | Tested at a single concentration, specific inhibition values not provided.[2] |
| Histamine H3 Receptor | Radioligand Binding Ki | 45 nM | A known off-target, which is a GPCR, not a kinase, but can influence downstream kinase signaling.[2] |
Table 2: Off-Target Profile of UNC0638
| Target | Assay Type | Value | Notes |
| EHMT2/G9a (On-Target) | Biochemical IC50 | 15 nM | Potent on-target activity.[9] |
| EHMT1/GLP (On-Target) | Biochemical IC50 | 19 nM | Potent on-target activity.[9] |
| Kinase Panel (24 kinases) | Biochemical Screen | <10% inhibition at 1 µM | Indicates high selectivity against the tested kinases.[3] |
| Muscarinic M2 Receptor | Radioligand Binding | 64% inhibition at 1 µM | GPCR off-target.[2] |
| Adrenergic α1A Receptor | Radioligand Binding | 90% inhibition at 1 µM | GPCR off-target.[2] |
| Adrenergic α1B Receptor | Radioligand Binding | 69% inhibition at 1 µM | GPCR off-target.[2] |
Table 3: Off-Target Profile of BIX-01294
| Target | Assay Type | Value | Notes |
| EHMT2/G9a (On-Target) | Biochemical IC50 | 1.7 - 2.7 µM | Moderate on-target activity.[10][11] |
| EHMT1/GLP (On-Target) | Biochemical IC50 | 0.7 - 38 µM | Variable reported potency.[10][12] |
| VEGFR-2 | Cellular Assay | Inhibition of signaling | Implicated in anti-angiogenic effects.[5] |
| NSD1, NSD2, NSD3 | Biochemical IC50 | 40 - 112 µM | Off-target histone methyltransferases.[12] |
Experimental Protocols
1. KINOMEscan™ Profiling
This is a competitive binding assay used to quantitatively measure the interactions of a compound against a large panel of kinases.
-
Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
-
Methodology:
-
Prepare affinity resin by treating streptavidin-coated magnetic beads with a biotinylated small molecule ligand.
-
Block the beads to reduce non-specific binding.
-
Combine the DNA-tagged kinase, liganded affinity beads, and the test compound in a binding buffer. Typically, an 11-point, 3-fold serial dilution of the test compound is used.
-
Incubate the reaction plates at room temperature with shaking for 1 hour.
-
Wash the affinity beads to remove unbound components.
-
Elute the bound kinase from the beads.
-
Quantify the amount of eluted kinase by qPCR.
-
The results are often reported as percent of control (DMSO), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from the dose-response curves.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Principle: When a protein binds to a ligand, its thermal stability often increases. In CETSA, cells are treated with a compound and then heated. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein at different temperatures is then quantified.
-
Methodology:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells, often by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization. An isothermal dose-response format can also be used to determine the potency of target engagement at a fixed temperature.
-
Signaling Pathways and Visualization
The off-target activities of EHMT2 inhibitors can perturb various signaling pathways. Below are diagrams of pathways that may be affected based on known off-target interactions.
Caption: Potential downstream signaling of UNC0642's off-target activity on the Histamine H3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Kinome scan HNK binding assay [bio-protocol.org]
Validation & Comparative
Validating Ehmt2-IN-2 Efficacy: A Western Blot Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ehmt2-IN-2 with other commercially available EHMT2/G9a inhibitors, focusing on the validation of their efficacy using western blot analysis. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to EHMT2 and its Inhibition
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a crucial enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] This methylation is a key epigenetic mark associated with transcriptional repression and the formation of heterochromatin.[1][3] Dysregulation of EHMT2 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][4][5]
EHMT2 inhibitors are small molecules designed to block the catalytic activity of the EHMT2/G9a enzyme.[3] By preventing the methylation of H3K9, these inhibitors can lead to the reactivation of silenced tumor suppressor genes, inducing cellular responses such as apoptosis or cell cycle arrest.[3] A key method for validating the cellular efficacy of these inhibitors is to measure the global levels of H3K9me2 via western blot. A potent and specific inhibitor is expected to cause a significant, dose-dependent decrease in H3K9me2 levels.
Signaling Pathway and Inhibitor Mechanism of Action
The following diagram illustrates the role of EHMT2 in gene silencing and the mechanism by which inhibitors like this compound counteract this process.
References
- 1. EHMT2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Potential Therapeutics Targeting Upstream Regulators and Interactors of EHMT1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
A Comparative Guide to EHMT2 Inhibitors: Ehmt2-IN-2 vs. UNC0638
An Objective Comparison for Researchers and Drug Development Professionals
Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, is a critical enzyme responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1/2).[1][2] This epigenetic modification is a hallmark of transcriptional repression, and its dysregulation is implicated in various diseases, including cancer.[1][2][3] Consequently, EHMT2 has emerged as a significant target for therapeutic intervention.
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of EHMT2: Ehmt2-IN-2 and UNC0638. We will examine their inhibitory potency, cellular activity, and the experimental methodologies used for their characterization to assist researchers in selecting the appropriate tool for their studies.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and UNC0638, focusing on their half-maximal inhibitory concentrations (IC50) in both biochemical and cellular contexts.
| Parameter | This compound | UNC0638 |
| Biochemical IC50 (EHMT2/G9a) | <100 nM[4][5] | <15 nM[6][7][8][9] |
| Biochemical IC50 (EHMT1/GLP) | <100 nM[4][5] | 19 nM[6][7][8][9] |
| Cellular IC50 (H3K9me2 Reduction) | <100 nM[4][5] | 81 nM (in MDA-MB-231 cells)[6][9] |
Note: UNC0638 demonstrates higher potency in biochemical assays compared to the reported values for this compound. It is a well-characterized chemical probe with a toxicity-to-function ratio greater than 100, making it suitable for cell-based studies.[6][10]
Signaling Pathway of EHMT2
EHMT2 typically functions as a heterodimer with its homolog, EHMT1 (also known as GLP).[11] This complex is the primary driver of H3K9 mono- and di-methylation in euchromatin. Using S-adenosyl methionine (SAM) as a methyl donor, the EHMT1/2 complex catalyzes the transfer of methyl groups to the lysine 9 residue of histone H3. The resulting H3K9me2 mark serves as a binding site for heterochromatin protein 1 (HP1), which recruits further repressive machinery, leading to chromatin compaction and the silencing of target gene transcription.[12] EHMT2-mediated gene silencing plays a role in numerous cellular processes, including differentiation, proliferation, and the cell cycle.[11][13] Inhibition of EHMT2 can reverse this silencing, reactivate tumor suppressor genes, and trigger cellular responses like apoptosis or cell cycle arrest.[2]
Experimental Protocols
Detailed and reproducible protocols are crucial for the evaluation of enzyme inhibitors. Below are the methodologies for key assays used to characterize EHMT2 inhibitors.
Biochemical IC50 Determination (SAHH-Coupled Assay)
This fluorescence-based assay is commonly used to determine the in vitro potency of EHMT2 inhibitors like UNC0638.[6] It measures the production of S-adenosyl-l-homocysteine (SAH), a byproduct of the methylation reaction.
-
Principle: The methyltransferase reaction produces SAH. S-adenosyl-l-homocysteine hydrolase (SAHH) then converts SAH to homocysteine and adenosine. Adenosine is converted to inosine by adenosine deaminase. The free sulfhydryl group on homocysteine reacts with a thiol-sensitive fluorophore (e.g., ThioGlo), producing a fluorescent signal proportional to enzyme activity.[6]
-
Protocol Steps:
-
Prepare an assay buffer (e.g., 25 mM Potassium Phosphate pH 7.5, 1 mM EDTA, 2 mM MgCl2, 0.01% Triton X-100).
-
Create a reaction mixture containing SAHH (e.g., 5 µM), adenosine deaminase (e.g., 0.3 U/mL), SAM (e.g., 25 µM), and the fluorophore ThioGlo (e.g., 15 µM).[6]
-
Add the EHMT2 enzyme (e.g., 25 nM) and the histone H3 peptide substrate to the mixture.
-
Dispense the reaction mixture into assay plates containing serial dilutions of the inhibitor (e.g., UNC0638 ranging from 4 nM to 16 µM).[6]
-
Incubate the reaction at room temperature for a set period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular H3K9me2 Quantification (In-Cell Western)
This assay quantifies the ability of an inhibitor to reduce levels of H3K9me2 within cells, providing a measure of its cellular potency.
-
Principle: Cells are treated with the inhibitor, fixed, and permeabilized. They are then incubated with a primary antibody specific for H3K9me2 and a fluorescently labeled secondary antibody. A second dye is used to stain the cell nucleus to normalize for cell number. The fluorescence intensity is measured to determine the level of H3K9me2.
-
Protocol Steps:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 48 hours for UNC0638).[6]
-
Fix the cells with formaldehyde and permeabilize them with a detergent like Triton X-100.
-
Block non-specific antibody binding using a blocking buffer.
-
Incubate the cells with a primary antibody against H3K9me2.
-
Wash the cells and incubate with an infrared-labeled secondary antibody.
-
Add a nuclear stain (e.g., DRAQ5) for normalization.
-
Scan the plate using an infrared imaging system.
-
Quantify the intensity of the H3K9me2 signal and normalize it to the nuclear stain signal.
-
Calculate the IC50 value by plotting the normalized signal against the inhibitor concentration.
-
Comparative Experimental Workflow
To rigorously compare two or more inhibitors, a structured experimental workflow is essential. The following diagram outlines a logical progression from initial biochemical validation to downstream functional analysis.
Selectivity and Off-Target Effects
An ideal chemical probe should be highly selective for its intended target to minimize confounding off-target effects.
-
UNC0638: This inhibitor has been extensively profiled and demonstrates high selectivity. It is over 10,000-fold more selective for EHMT2/EHMT1 than for other histone methyltransferases like SETD7, SETD8, SUV39H2, and PRMT3.[6] While it showed some activity against a few G protein-coupled receptors (GPCRs) at 1 µM, it was still at least 100-fold selective for G9a over these targets.[10]
-
This compound: Publicly available data on the broader selectivity profile of this compound is limited. Researchers should exercise caution and may need to perform their own selectivity profiling depending on the experimental context.
Summary and Conclusion
Both this compound and UNC0638 are valuable tools for studying the function of EHMT2. However, they present different profiles based on currently available data.
-
UNC0638 is a highly potent and well-characterized inhibitor with a documented high degree of selectivity and a favorable therapeutic window in cellular assays.[6][10] Its biochemical and cellular IC50 values are well-defined, and detailed experimental protocols for its characterization are published. This makes it an excellent choice for studies requiring a well-validated chemical probe.
-
This compound is also a potent inhibitor of EHMT2, with reported IC50 values under 100 nM.[4][5][14] While effective, the lack of more precise public data on its potency and selectivity profile means that it may be better suited for initial screening or as a complementary tool to more characterized inhibitors like UNC0638.
For researchers requiring a reliable and highly characterized inhibitor for detailed mechanistic or cell-based studies, UNC0638 is the superior choice based on current public information. This compound remains a useful compound, though further independent characterization is recommended to fully understand its performance envelope.
References
- 1. EHMT2 - Wikipedia [en.wikipedia.org]
- 2. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UNC0638, G9 and GLP histone methyltransferase inhibitor (CAS 1255580-76-7) | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. uniprot.org [uniprot.org]
- 13. The expanding role of the Ehmt2/G9a complex in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
A Comparative Guide to EHMT2 Inhibitors in Cancer Research: BIX-01294 vs. Next-Generation Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the inhibition of Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, has emerged as a promising strategy for cancer therapy. EHMT2 is a key enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks associated with transcriptional repression.[1][2] Its overexpression in various cancers correlates with poor prognosis, making it a compelling therapeutic target.[2]
This guide provides an objective comparison of the first-generation EHMT2 inhibitor, BIX-01294, with a more recent and potent alternative, UNC0642. While the user initially inquired about "Ehmt2-IN-2," publicly available data on this compound is limited. Therefore, we present a detailed analysis of UNC0642 as a representative of the next-generation EHMT2 inhibitors that have been developed to improve upon the properties of BIX-01294.
Mechanism of Action and Cellular Effects
Both BIX-01294 and UNC0642 are small molecule inhibitors that target the catalytic activity of EHMT2 and the closely related EHMT1 (also known as GLP).[3][4] By inhibiting these enzymes, they prevent the methylation of H3K9, leading to a more open chromatin state and the reactivation of silenced tumor suppressor genes.[2]
BIX-01294, a diazepin-quinazolin-amine derivative, was one of the first selective inhibitors of G9a/GLP to be discovered.[5] It has been shown to induce apoptosis, autophagy, and cell cycle arrest in a variety of cancer cell lines.[6][7] However, its application can be limited by a narrow therapeutic window between its effective concentration and cytotoxicity.[5]
UNC0642 was developed as a more potent and selective chemical probe for G9a/GLP with improved pharmacokinetic properties suitable for in vivo studies.[1][6] It demonstrates high cellular potency in reducing H3K9me2 levels and has been shown to induce apoptosis and suppress tumor growth in preclinical models of various cancers, including bladder and breast cancer.[6][8]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of BIX-01294 and UNC0642 across various cancer cell lines.
Table 1: BIX-01294 IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 2.8[9] |
| HeLa | Cervical Cancer | 0.966[9] |
| T24 | Bladder Cancer | Not explicitly found, but BIX-01294 induces apoptosis[6] |
| J82 | Bladder Cancer | Not explicitly found, but BIX-01294 induces apoptosis[6] |
| 5637 | Bladder Cancer | Not explicitly found, but BIX-01294 induces apoptosis[6] |
Table 2: UNC0642 IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| T24 | Bladder Cancer | 9.85 ± 0.41[6][10] |
| J82 | Bladder Cancer | 13.15 ± 1.72[6][10] |
| 5637 | Bladder Cancer | 9.57 ± 0.37[6][10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Lowest IC50 among screened breast cancer cell lines[8] |
| PANC-1 | Pancreatic Cancer | Cellular IC50 for H3K9me2 reduction: 0.04[11] |
| PC3 | Prostate Cancer | Cellular IC50 for H3K9me2 reduction: 0.13[11] |
| U2OS | Osteosarcoma | Cellular IC50 for H3K9me2 reduction: > 0.15[11] |
Table 3: Enzymatic Inhibition
| Compound | Target | Enzymatic IC50 |
| BIX-01294 | G9a | 1.7 µM[9] |
| GLP | 0.9 µM[9] | |
| UNC0642 | G9a | <2.5 nM[4][12] |
| GLP | <2.5 nM[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
EHMT2 inhibitor (e.g., BIX-01294, UNC0642) dissolved in a suitable solvent (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the EHMT2 inhibitor in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value using appropriate software.
In-Cell Western (ICW) for H3K9me2 Levels
This assay quantifies the levels of a specific protein modification (H3K9me2) within cells in a high-throughput format.[13][14]
Materials:
-
Cells cultured in black-walled 96-well plates
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (16%, methanol-free)
-
Triton X-100
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)
-
Primary antibody against H3K9me2
-
Infrared dye-conjugated secondary antibody
-
DNA stain for normalization (e.g., DRAQ5™)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Culture and treat cells with the EHMT2 inhibitor in a black-walled 96-well plate.
-
Fix the cells by adding formaldehyde to the wells and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with a higher concentration of Triton X-100 in PBS.
-
Block non-specific binding by incubating with Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against H3K9me2 diluted in antibody dilution buffer overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the infrared dye-conjugated secondary antibody and the DNA stain (for normalization) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system to detect the signals from the secondary antibody and the DNA stain.
-
Quantify the intensity of the H3K9me2 signal and normalize it to the DNA stain signal to determine the relative level of H3K9 dimethylation.
Histone Methyltransferase (HMT) Assay (In Vitro)
This assay measures the enzymatic activity of EHMT2 and its inhibition by compounds in a cell-free system.[15][16]
Materials:
-
Recombinant EHMT2 enzyme
-
Histone H3 peptide or recombinant histone H3 as a substrate
-
S-adenosyl-L-[methyl-3H]-methionine (radioactive methyl donor)
-
EHMT2 inhibitor (e.g., BIX-01294, UNC0642)
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Set up reaction tubes containing the reaction buffer, recombinant EHMT2 enzyme, and the histone substrate.
-
Add different concentrations of the EHMT2 inhibitor to the respective tubes. Include a no-inhibitor control.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
Incubate the reaction mixture at 30°C for a specific time.
-
Stop the reaction by adding an appropriate quenching solution.
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated radioactive methyl donor.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to EHMT2 inhibition.
Caption: Mechanism of EHMT2/G9a inhibition in cancer cells.
Caption: General workflow for comparing EHMT2 inhibitors.
References
- 1. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 2. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Expression of EHMT2 Is Involved in the Proliferation of Cancer Cells through Negative Regulation of SIAH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone methyltransferase inhibitor UNC0642 promotes breast cancer cell death by upregulating TXNIP-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 14. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone Methyltransferase Assay in vitro [bio-protocol.org]
A Comparative Guide to EHMT2 Inhibitors: Ehmt2-IN-2 vs. A-366
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a: Ehmt2-IN-2 and A-366. This analysis is based on publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Both this compound and A-366 are inhibitors of EHMT2, a key enzyme involved in regulating gene expression through the methylation of histone H3 on lysine 9 (H3K9me2).[1][2] Dysregulation of EHMT2 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3][4] While both compounds inhibit EHMT2, they exhibit notable differences in their reported potency and the extent of their characterization. A-366 is a well-characterized chemical probe with high potency and selectivity. In contrast, publicly available data on the specific potency and selectivity of this compound is limited.
Data Presentation: Potency and Specificity
The following tables summarize the available quantitative data for this compound and A-366.
Table 1: Biochemical Potency against EHMT1 (GLP) and EHMT2 (G9a)
| Compound | EHMT2 (G9a) IC50 | EHMT1 (GLP) IC50 | Data Source(s) |
| This compound | < 100 nM | < 100 nM | [5] |
| A-366 | 3.3 nM | 38 nM | [6][7][8] |
Table 2: Cellular Activity
| Compound | Cellular H3K9me2 Reduction EC50 | Cell Line | Data Source(s) |
| This compound | < 100 nM | Not Specified | [5] |
| A-366 | ~300 nM | PC-3 | [7] |
Table 3: Selectivity and Off-Target Activity of A-366
| Target | IC50 / Ki | Assay Type | Data Source(s) |
| >21 Other Methyltransferases | >1000-fold selectivity | Biochemical Assays | [6][7] |
| Spindlin1 | IC50 = 182.6 nM | Biochemical Assay | [7] |
| Histamine H3 Receptor | Ki = 17 nM | Radioligand Binding Assay | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are synthesized from various sources to provide a comprehensive overview.
Biochemical Potency Assays
1. S-adenosyl-L-homocysteine Hydrolase (SAHH)-Coupled Assay
This fluorescence-based assay is a common method for measuring the activity of S-adenosylmethionine (SAM)-dependent methyltransferases.[9]
-
Principle: The methyltransferase (e.g., G9a/EHMT2) transfers a methyl group from SAM to its substrate (e.g., a histone H3 peptide), producing S-adenosyl-L-homocysteine (SAH). SAH is then hydrolyzed by SAHH to adenosine and homocysteine. The free sulfhydryl group of homocysteine is detected by a thiol-sensitive fluorescent probe.
-
General Protocol:
-
The EHMT2 enzyme is incubated with the histone H3 peptide substrate and the test compound (this compound or A-366) in a reaction buffer.
-
The reaction is initiated by the addition of SAM.
-
After a defined incubation period, a solution containing SAHH and the fluorescent probe is added.
-
The fluorescence signal is measured, which is proportional to the amount of homocysteine produced and thus reflects the methyltransferase activity.
-
IC50 values are determined by measuring the enzyme activity across a range of inhibitor concentrations.
-
2. Radioactivity-Based Scintillation Proximity Assay (SPA)
This is another common method for determining the biochemical potency of methyltransferase inhibitors.
-
Principle: This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated peptide substrate. When the radiolabeled peptide binds to a streptavidin-coated scintillant-containing bead, the emitted beta particles from the tritium excite the scintillant, producing light that is detected.
-
General Protocol:
-
The EHMT2 enzyme, biotinylated histone H3 peptide substrate, and the inhibitor are incubated in a reaction buffer.
-
The reaction is started by adding [3H]-SAM.
-
After incubation, the reaction is stopped, and streptavidin-coated SPA beads are added.
-
The plate is incubated to allow the biotinylated peptide to bind to the beads.
-
The radioactivity is measured using a scintillation counter. The signal is proportional to the methyltransferase activity.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Activity Assays
1. In-Cell Western (ICW) / Western Blot for H3K9me2 Levels
These antibody-based assays are used to measure the levels of a specific histone modification within cells after treatment with an inhibitor.[6]
-
Principle: Cells are treated with the inhibitor, and then the total histone proteins are extracted. The levels of H3K9me2 are detected using a specific primary antibody, followed by a labeled secondary antibody.
-
General Protocol (In-Cell Western):
-
Cells are seeded in a multi-well plate and treated with various concentrations of the inhibitor for a specific duration.
-
The cells are fixed and permeabilized.
-
A primary antibody specific for H3K9me2 is added, followed by a fluorescently labeled secondary antibody.
-
A DNA stain is often used to normalize for cell number.
-
The plate is scanned on an imaging system to quantify the fluorescence intensity of the H3K9me2 mark relative to the DNA stain.
-
EC50 values are determined from the concentration-response curves.
-
-
General Protocol (Western Blot):
-
Cells are treated with the inhibitor.
-
Histones are extracted from the cell nuclei.
-
The histone extracts are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody against H3K9me2, followed by an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate. The band intensity is quantified and often normalized to a loading control like total Histone H3.
-
Visualizations
The following diagrams illustrate key concepts related to EHMT2 inhibition.
Caption: EHMT2/G9a signaling pathway and points of inhibition.
Caption: General experimental workflows for inhibitor characterization.
Caption: Logical comparison of A-366 and this compound characteristics.
Conclusion
A-366 is a highly potent and selective inhibitor of EHMT2/G9a, with a well-defined biochemical and cellular profile, making it a valuable tool for studying the biological functions of this enzyme. Its known off-target activities should be considered when interpreting experimental results.
This compound is also described as a potent EHMT inhibitor. However, the lack of specific IC50 values and comprehensive selectivity data in the public domain makes a direct and detailed comparison with A-366 challenging. Researchers considering the use of this compound are encouraged to perform their own comprehensive characterization to determine its precise potency and selectivity profile for their specific application.
This guide highlights the importance of thorough characterization of chemical probes. For rigorous and reproducible research, the use of well-characterized inhibitors with publicly available and detailed potency and selectivity data is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel prognostic marker, EHMT2, is involved in cell proliferation via HSPD1 regulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
Validating the Specificity of Ehmt2-IN-2 In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the in vitro specificity of Ehmt2-IN-2, a potent inhibitor of the histone methyltransferase Ehmt2 (Euchromatic Histone-Lysine N-Methyltransferase 2), also known as G9a. The performance of this compound is compared with other well-characterized Ehmt2 inhibitors: UNC0638, UNC0642, and A-366.
Potency and Selectivity Profile of Ehmt2 Inhibitors
The in vitro inhibitory activity of this compound and its counterparts was assessed against a panel of histone methyltransferases (HMTs). The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor. Selectivity is determined by comparing the IC50 for the primary target (Ehmt2/G9a and the closely related GLP/Ehmt1) to that of other HMTs.
| Target | This compound IC50 (nM) | UNC0638 IC50 (nM) | UNC0642 IC50 (nM) | A-366 IC50 (nM) |
| Ehmt2 (G9a) | <100 | <15 | <2.5 | 3.3 |
| Ehmt1 (GLP) | <100 | 19 | <2.5 | 38 |
| SUV39H1 | Data not available | >100,000 | >50,000 | >10,000 |
| SUV39H2 | Data not available | >100,000 | >50,000 | >10,000 |
| SETD7 | Data not available | >100,000 | >50,000 | >10,000 |
| SETD8 | Data not available | >100,000 | >50,000 | >10,000 |
| EZH2 | Data not available | >100,000 | >5,000 | >10,000 |
| PRMT1 | Data not available | >100,000 | Data not available | >10,000 |
| PRMT3 | Data not available | >100,000 | Data not available | >10,000 |
| DNMT1 | Data not available | >100,000 | Data not available | >10,000 |
Data Summary:
This compound is a potent inhibitor of both Ehmt1 and Ehmt2, with IC50 values reported to be less than 100 nM. However, a detailed public selectivity screen against a broader panel of histone methyltransferases is not currently available. This lack of comprehensive selectivity data is a key consideration when interpreting results obtained with this inhibitor.
In contrast, UNC0638, UNC0642, and A-366 have been extensively profiled and demonstrate high selectivity for the Ehmt2/GLP subfamily. For instance, A-366 exhibits over 1000-fold selectivity for G9a/GLP when compared to 21 other methyltransferases[1][2][3]. Similarly, UNC0638 and UNC0642 show excellent selectivity profiles, with IC50 values against other HMTs in the high micromolar to millimolar range, indicating minimal off-target activity at concentrations effective for Ehmt2 inhibition[4][5][6][7].
Experimental Protocols
A detailed protocol for a standard in vitro histone methyltransferase assay to determine inhibitor IC50 values is provided below. This protocol is a representative synthesis based on commonly used methods in the field.
In Vitro Histone Methyltransferase (HMT) Assay for IC50 Determination:
1. Reagents and Materials:
-
Recombinant human Ehmt2 (G9a) and other HMTs for selectivity screening.
-
Histone H3 (1-21) peptide substrate.
-
S-[methyl-3H]-Adenosyl-L-methionine (3H-SAM).
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.
-
Inhibitor compounds (this compound and comparators) dissolved in DMSO.
-
Scintillation cocktail.
-
Filter plates (e.g., 96-well glass fiber).
-
Scintillation counter.
2. Assay Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for the 'no inhibitor' control).
-
Add 20 µL of a solution containing the HMT enzyme (e.g., 2 nM final concentration of Ehmt2) and the histone H3 peptide substrate (e.g., 1 µM final concentration) in assay buffer.
-
Pre-incubate the enzyme, substrate, and inhibitor for 15 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding 3 µL of 3H-SAM (e.g., 1 µM final concentration).
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash three times with 10% TCA to remove unincorporated 3H-SAM.
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition is calculated relative to the 'no inhibitor' control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizing the Process and Pathway
To further clarify the experimental approach and the biological context of Ehmt2, the following diagrams are provided.
Caption: Workflow for in vitro validation of Ehmt2 inhibitor specificity.
Caption: Simplified signaling pathway of Ehmt2 in histone methylation.
Conclusion
This compound is a potent inhibitor of the histone methyltransferases Ehmt2 (G9a) and Ehmt1 (GLP). While its potency is established, the lack of a comprehensive public selectivity profile against a wider range of HMTs is a critical factor for researchers to consider. For studies where target specificity is of utmost importance, well-characterized inhibitors such as UNC0638, UNC0642, and A-366, which have demonstrated high selectivity, may be more suitable alternatives. The choice of inhibitor should be guided by the specific experimental context and the level of confidence required regarding on-target effects. Further studies are needed to fully elucidate the selectivity profile of this compound and its utility as a specific chemical probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Review of Emerging EHMT2 Inhibitors in Developmental Stages
For Researchers, Scientists, and Drug Development Professionals
Euchromatic Histone Methyltransferase 2 (EHMT2), also known as G9a, is a critical enzyme in epigenetic regulation. It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), modifications typically associated with transcriptional repression.[1] Dysregulation of EHMT2 has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2][3] This guide provides a comparative analysis of several EHMT2 inhibitors currently in preclinical development, offering a summary of their performance based on available experimental data.
Mechanism of Action of EHMT2 Inhibitors
EHMT2 inhibitors function by binding to the active site of the enzyme, thereby preventing the transfer of methyl groups from its cofactor, S-adenosylmethionine (SAM), to histone substrates.[2] This inhibition leads to a more relaxed chromatin state, allowing for the re-expression of silenced genes, such as tumor suppressors.[2] The reactivation of these genes can trigger various anti-cancer cellular processes, including cell cycle arrest, apoptosis, and cellular differentiation.[2]
Comparative Performance of EHMT2 Inhibitors
The following tables summarize the quantitative data for several key EHMT2 inhibitors in development, comparing their enzymatic activity, cellular effects, and in vivo efficacy.
Table 1: Enzymatic Activity and Selectivity of EHMT2 Inhibitors
| Inhibitor | EHMT2 IC50 (nM) | EHMT1 (GLP) IC50 (nM) | Other HMTs | Reference |
| BIX-01294 | 1700 | 900 | - | [4] |
| UNC0224 | 15 | 20-58 | Inactive against SETD7, SETD8, PRMT3, JMJD2E | [4] |
| UNC0638 | 15 | 19 | Highly selective against other HMTs | [4] |
| UNC0642 | <2.5 | - | Highly selective against other HMTs | [4] |
| A-366 | 3.3 | 38 | >1000-fold selective over 21 other HMTs | [4] |
| Tango Therapeutics Compound | <100 | <100 | - | [5] |
| Universitat de Barcelona Compound | 0.6 | >1000 (2% inhibition at 1µM) | - | [6] |
Table 2: Cellular Activity of EHMT2 Inhibitors
| Inhibitor | Cell Line | Key Cellular Effects | Quantitative Data | Reference |
| BIX-01294 | Neuroblastoma (LA1-55n, IMR-5, NMB) | Decreased proliferation, induced apoptosis | Significant inhibition of proliferation at 2.5-10 µg/ml | [7] |
| Diffuse Large B-cell Lymphoma | G1 cell cycle arrest, apoptosis | - | [8] | |
| UNC0642 | Multiple Myeloma | Synergistic effect with carfilzomib | - | [9] |
| Bladder Cancer (J82) | Induced apoptosis | - | [10] | |
| A-366 | Leukemia (MV4;11) | Induced differentiation, affected viability | - | [11] |
| Prostate Cancer (PC-3) | Reduced H3K9me2 levels | EC50 of ~300 nM | [10] | |
| Tango Therapeutics Compound | Colon Cancer (HCT116) | Suppressed H3K9me2 activity | IC50 <100 nM | [5] |
Table 3: In Vivo Efficacy of EHMT2 Inhibitors
| Inhibitor | Animal Model | Disease Model | Key Outcomes | Reference |
| UNC0642 | Nude mice | Bladder cancer xenograft (J82 cells) | Inhibited tumor growth | [10] |
| A-366 | Nude mice | Leukemia xenograft (MV4;11 cells) | Inhibited tumor growth | [11] |
| Universitat de Barcelona Compound | SAMP8 mice | Alzheimer's disease model | Improved memory in novel object and location tests | [6] |
Signaling Pathways and Experimental Workflows
The inhibition of EHMT2 impacts several critical cellular signaling pathways. A simplified representation of the downstream effects of EHMT2 inhibition is depicted below.
A typical workflow for evaluating a novel EHMT2 inhibitor is outlined in the following diagram.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used in the evaluation of EHMT2 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay (Radiolabel-Based)
This assay measures the enzymatic activity of EHMT2 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate.
Materials:
-
Recombinant EHMT2 enzyme
-
Histone H3 peptide substrate
-
³H-SAM
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Test inhibitor and DMSO (vehicle control)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 peptide, and recombinant EHMT2 enzyme.
-
Add the test inhibitor at various concentrations (or DMSO for control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specific duration (e.g., 1 hour).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM.
-
Add scintillation fluid to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular H3K9me2 Quantification (In-Cell Western Assay)
This high-throughput assay quantifies the levels of H3K9me2 within cells following treatment with an EHMT2 inhibitor.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well plate
-
Test inhibitor and DMSO
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
Secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD)
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the EHMT2 inhibitor or DMSO for the desired time period (e.g., 48-72 hours).
-
Fix the cells with the fixing solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with a mixture of the two primary antibodies (anti-H3K9me2 and anti-total H3).
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Wash the cells again and acquire images using an appropriate imaging system.
-
Quantify the fluorescence intensity for both H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal to determine the relative H3K9me2 levels.
Clinical Development Status
While numerous EHMT2 inhibitors have demonstrated promising preclinical activity, their transition to clinical trials has been limited. As of late 2025, the majority of the specific small molecule inhibitors discussed in this guide, such as UNC0642 and A-366, have not entered formal clinical trials. However, companies like Tango Therapeutics are actively developing EHMT1/2 inhibitors, with their compound TNG917 being positioned for clinical development in combination with checkpoint inhibitors for immune-cold tumors.[11] The development of EHMT2 inhibitors for non-oncology indications, such as Prader-Willi syndrome, is also an active area of research, with compounds like MS152 showing promise in preclinical models.[12] The broader class of histone methyltransferase inhibitors has seen some clinical success, with the EZH2 inhibitor tazemetostat receiving FDA approval for certain cancers, paving the way for other epigenetic modulators.[4]
Conclusion
The landscape of EHMT2 inhibitors in development is dynamic and promising. The compounds reviewed here exhibit potent enzymatic and cellular activities, with some demonstrating in vivo efficacy in various disease models. The key challenges moving forward will be to optimize the pharmacokinetic properties of these inhibitors and to identify patient populations most likely to benefit from this therapeutic approach. As our understanding of the epigenetic basis of disease deepens, EHMT2 inhibitors hold the potential to become a valuable class of targeted therapies.
References
- 1. tangotx.com [tangotx.com]
- 2. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1, First-in-Human, Multicenter, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Preliminary Antitumor Activity of KO-2806 When Administered as Monotherapy and in Combination Therapy in Adult Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 6. Universitat de Barcelona describes new EHMT2 inhibitors | BioWorld [bioworld.com]
- 7. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epizyme debuts preclinical EZH2 inhibitor data at ASH meeting | Drug Discovery News [drugdiscoverynews.com]
- 9. New Tango Trial Targets Toughest Cancers with Precision Combo Therapy - PRISM MarketView [prismmarketview.com]
- 10. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tangotx.com [tangotx.com]
- 12. Newly developed oral bioavailable EHMT2 inhibitor as a potential epigenetic therapy for Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of EHMT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of several prominent EHMT2 (Euchromatic Histone Lysine Methyltransferase 2), also known as G9a, inhibitors. Understanding the selectivity of these compounds is critical for interpreting experimental results and for the development of targeted therapeutics. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to EHMT2 Inhibition
EHMT2 is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[1] Dysregulation of EHMT2 activity is implicated in various diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[1][2] A number of small molecule inhibitors have been developed to probe the function of EHMT2 and for potential clinical applications. This guide focuses on a comparative analysis of some of the most widely studied inhibitors: UNC0642, UNC0638, A-366, and BIX-01294.
Comparative Selectivity of EHMT2 Inhibitors
The following tables summarize the inhibitory activity and selectivity of key EHMT2 inhibitors against a panel of methyltransferases and kinases.
Table 1: Inhibitor Potency against EHMT2 and EHMT1 (GLP)
| Compound | EHMT2 (G9a) IC50 | EHMT1 (GLP) IC50 | Ki (EHMT2) | Notes |
| UNC0642 | <2.5 nM[3] | <2.5 nM[4] | 3.7 nM[5] | Potent dual inhibitor of G9a and GLP.[4] |
| UNC0638 | <15 nM[6] | 19 nM[6] | 3.0 nM | Potent dual inhibitor of G9a and GLP. |
| A-366 | 3.3 nM[3] | 38 nM[3] | - | Peptide-competitive inhibitor with high selectivity for G9a/GLP.[3] |
| BIX-01294 | 1.7 µM[3] | 0.9 µM[3] | - | First-generation G9a/GLP inhibitor, less potent than newer compounds.[3] |
| EHMT2-IN-1 | <100 nM | <100 nM | - | Potent inhibitor with limited publicly available cross-reactivity data.[3] |
| EHMT2-IN-2 | <100 nM | <100 nM | - | Potent inhibitor with limited publicly available cross-reactivity data.[3] |
Table 2: Cross-Reactivity Profile Against Other Methyltransferases
| Compound | Target | Selectivity Fold (over EHMT2) | Notes |
| UNC0642 | 13 other methyltransferases | >20,000-fold[4] | Highly selective against a broad panel of methyltransferases. |
| EZH2/PRC2 | >2,000-fold[5] | ||
| UNC0638 | SUV39H1, SUV39H2, EZH2, SETD7, MLL, SMYD3, DOT1L, SETD8, PRMT1, PRMT3 | Inactive[7] | Inactive against a wide range of histone and protein arginine methyltransferases. |
| JMJD2E | >200-fold[8] | Weak activity against the demethylase JMJD2E. | |
| DNMT1 | >5,000-fold[8] | Very weak activity against DNA methyltransferase 1. | |
| A-366 | 21 other methyltransferases | >1000-fold[3] | Demonstrates high selectivity over other methyltransferases.[3] |
Table 3: Cross-Reactivity Profile Against Kinases and Other Off-Target Proteins
| Compound | Target Panel | Results | Notes |
| UNC0642 | 50 kinases | No activity detected[5] | Clean profile against a large kinase panel. |
| 44 GPCRs, ion channels, transporters | <50% inhibition at 1 µM, except for Histamine H3 receptor (Ki = 45 nM)[5] | Shows off-target activity on the Histamine H3 receptor. | |
| UNC0638 | 24 kinases | <10% inhibition at 1 µM[7] | Highly selective against the tested kinases. |
| Ricerca Selectivity Panel (29 targets) | <30% inhibition at 1 µM for 26 targets[7] | Hits on muscarinic M2, adrenergic α1A, and adrenergic α1B receptors were identified. | |
| NIMH Psychoactive Drug Screen Panel (45 targets) | >50% inhibition at 1 µM against 6 GPCRs[8] | Further screening confirmed some GPCR off-target activities. |
Signaling Pathways Involving EHMT2
EHMT2 is involved in the regulation of several critical signaling pathways, primarily through its role in transcriptional repression.
References
- 1. What are EHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe UNC0642 | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe UNC0638 | Chemical Probes Portal [chemicalprobes.org]
- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ehmt2-IN-2
For researchers, scientists, and drug development professionals utilizing the potent histone methyltransferase inhibitor, Ehmt2-IN-2, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. This guide provides essential, immediate safety and logistical information for its proper disposal.
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with general chemical safety guidelines. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
Spill Response
In the event of a spill, immediate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Alert personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully scoop the absorbed material into a sealable, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Disposal of Unused this compound and Contaminated Materials
All materials that have come into contact with this compound, including unused compound, solutions, and contaminated labware, must be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. Collect all solid and liquid waste containing this compound in separate, dedicated, and clearly labeled containers.
-
Waste Containers: Use containers that are compatible with the chemical. For liquid waste, ensure the container has a secure, leak-proof cap. Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected in a designated, sealable bag or container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings. Check with your institution's EHS for specific labeling requirements.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup Request: Once the waste container is ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
